Product packaging for 4-bromo-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 69872-17-9)

4-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1281521
CAS No.: 69872-17-9
M. Wt: 197.03 g/mol
InChI Key: NZUWATDXQMWXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-bromo-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1281521 4-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 69872-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWATDXQMWXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500854
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69872-17-9
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 4-bromo-6-azaindole, is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of biologically active molecules, including kinase inhibitors, highlighting its importance in the development of novel therapeutics. This technical guide provides a detailed overview of two synthetic pathways for the preparation of this compound, offering a comparative analysis of their methodologies and efficiencies. Furthermore, this document outlines a key signaling pathway where azaindole derivatives often play an inhibitory role, providing context for their application in drug development.

Synthesis Pathways

Two primary synthetic routes for this compound are detailed below: a multi-step linear synthesis and the Bartoli indole synthesis.

Pathway 1: Multi-step Synthesis from 3-bromo-4-chloro-5-nitropyridine

This pathway involves a three-step sequence starting from a commercially available substituted pyridine.

Experimental Protocols:

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridine

To a suspension of sodium hydride (60% in mineral oil, 1.01 g, 25.3 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) at 0°C, diethyl malonate (3.84 mL, 25.3 mmol) is added dropwise. The mixture is stirred for 30 minutes until gas evolution ceases. Subsequently, 3-bromo-4-chloro-5-nitropyridine (3.00 g, 12.6 mmol) is added slowly, and the resulting solution is stirred for 1 hour at room temperature. The reaction is then carefully quenched with water, and the pH is adjusted to 1 with 1 N HCl. The aqueous phase is extracted with ethyl acetate (2 x 150 mL). The combined organic layers are washed with deionized water (100 mL) and saturated brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is dissolved in 4N HCl (50 mL) and refluxed for 16 hours. After cooling in an ice bath, the reaction mixture is neutralized to pH 7 with a 50% NaOH solution. The aqueous phase is extracted with ethyl acetate (3 x 100 mL), and the combined organic phases are washed with saturated brine, dried over MgSO4, filtered, and concentrated to yield 3-bromo-4-methyl-5-nitropyridine as a yellow solid (1.90 g, 70% yield)[1].

Step 2: Synthesis of (E)-4-(2-(dimethylamino)vinyl)-3-bromo-5-nitropyridine

A slurry of 3-bromo-4-methyl-5-nitropyridine (assuming a similar reactivity to its picolinate analogue, 13.16 mol) in 2-butanol (36.2 L) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA, 6.28 kg, 52.6 mol). The mixture is heated at 70°C for 18 hours. The solvent is then distilled off and replaced with fresh 2-butanol under vacuum to remove all traces of DMFDMA. The solution is cooled and granulated for 4 hours. The resulting solid is collected by filtration and washed with 2-butanol to afford the title compound as a dark solid (projected yield of approximately 75% based on a similar reported transformation)[2].

Step 3: Synthesis of this compound

A mixture of (E)-4-(2-(dimethylamino)vinyl)-3-bromo-5-nitropyridine (2.38 g, 8.78 mmol) and iron powder (~325 mesh, 2.45 g, 43.9 mmol) is stirred in acetic acid (25 mL). The red mixture is heated to reflux, at which point it turns grayish-green with the formation of a white precipitate. After refluxing for 45 minutes, the reaction is cooled and diluted with ethyl acetate (150 mL). The mixture is filtered through Celite®, and the filter cake is rinsed with additional ethyl acetate. The filtrate is slowly basified to pH 8 with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude product is purified by silica gel chromatography (eluting with 5% MeOH in EtOAc) to afford this compound as a yellow solid (1.26 g, 73% yield).

Pathway 2: Bartoli Indole Synthesis

The Bartoli indole synthesis provides a more direct route to the azaindole core from a nitropyridine derivative.

Experimental Protocol:

A solution of an appropriate ortho-substituted nitropyridine, such as 3-bromo-4-chloro-5-nitropyridine (1 equivalent), in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78°C in a dry ice/acetone bath. A 1.0 M solution of vinylmagnesium bromide in THF (3 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to -20°C and is stirred for 8 hours. The reaction is quenched by the slow addition of a 20% aqueous NH4Cl solution. The aqueous phase is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to furnish the desired this compound. The yield for a similar transformation to produce 7-bromo-6-azaindole from 2-bromo-3-nitropyridine is reported to be 22%[3].

Quantitative Data Summary

PathwayStarting MaterialKey ReagentsNumber of StepsOverall Yield (approx.)
1 3-bromo-4-chloro-5-nitropyridineNaH, Diethyl malonate, HCl, DMFDMA, Fe, Acetic Acid3~38%
2 3-bromo-4-chloro-5-nitropyridineVinylmagnesium bromide, THF1~22%

Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Signaling

Derivatives of the this compound scaffold are often investigated as inhibitors of protein kinases. A prominent example is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers. The diagram below illustrates the key events in this pathway.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization HSPG HSPG HSPG->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocation AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Cell Survival & Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Cell_Processes Cell_Processes PKC->Cell_Processes Cell Growth & Migration Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression

Caption: The FGFR signaling pathway, a target for azaindole-based inhibitors.

Conclusion

This guide provides two robust synthetic pathways for this compound, a key intermediate in pharmaceutical research. The multi-step synthesis offers a higher overall yield, while the Bartoli synthesis provides a more direct, albeit lower-yielding, route. The choice of pathway will depend on factors such as starting material availability, scalability, and desired purity. The contextualization of this compound's utility through the lens of the FGFR signaling pathway underscores its potential in the development of targeted cancer therapies.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 4-bromo-1H-pyrrolo[2,3-c]pyridine (CAS Number: 69872-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-1H-pyrrolo[2,3-c]pyridine, identified by CAS number 69872-17-9. This heterocyclic compound, also known as 4-Bromo-6-azaindole, serves as a crucial building block in medicinal chemistry, particularly in the development of targeted therapeutics. This document details its physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it explores its application as a key intermediate in the synthesis of potent enzyme inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B) inhibitors. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of compounds derived from this scaffold are provided, along with visualizations of relevant signaling pathways.

Chemical and Physical Properties

This compound is a solid, bicyclic aromatic compound composed of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 4-position. Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
CAS Number 69872-17-9[1]
Chemical Name This compound[2]
Synonyms 4-Bromo-6-azaindole[3][4]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.035 g/mol [2][5]
Exact Mass 195.963608 u[2]
Melting Point 188-189 °C[5]
Boiling Point 337.619 °C at 760 mmHg[6]
Density 1.771 g/cm³[6]
Flashing Point 157.986 °C[6]
Appearance Yellow to off-white solid[7]
Storage Keep in a dark place, sealed in dry, 2-8°C[8]

Table 1: Physicochemical Properties of this compound

IdentifierString
SMILES BrC1=CN=CC2=C1C=CN2
InChI InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
InChIKey NZUWATDXQMWXMY-UHFFFAOYSA-N

Table 2: Chemical Identifiers for this compound

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. The bromine atom at the 4-position serves as a functional handle for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination.[9] This reactivity allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for drug discovery.[9]

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the reductive cyclization of a nitropyridine precursor.[7]

Materials:

  • 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine

  • Iron powder (~325 mesh)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Celite

  • Silica gel for chromatography

  • Methanol (MeOH)

Procedure:

  • A mixture of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (1.0 eq) and iron powder (5.0 eq) in acetic acid is stirred.

  • The mixture is heated to reflux for approximately 45 minutes, during which the color changes from red to grayish-green.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite, rinsing with additional ethyl acetate.

  • The filtrate is carefully basified to a pH of 8 with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography, eluting with a gradient of methanol in ethyl acetate (e.g., 5% MeOH in EtOAc), to afford this compound as a solid.[7]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR (400 MHz, DMSO-d₆): Acquire a one-dimensional proton spectrum. Expected signals would correspond to the aromatic protons on the pyrrolopyridine core.

  • ¹³C NMR (100 MHz, DMSO-d₆): Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the seven distinct carbon atoms in the molecule.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

System: A standard HPLC system with a UV detector.

Column: A reverse-phase C18 column is commonly used.

Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a typical mobile phase.

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Procedure:

  • Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the sample onto the HPLC system.

  • Run a gradient elution to separate the compound from any impurities.

  • The retention time and peak purity can be used to assess the identity and purity of the sample.

Experimental Protocol: Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

Procedure:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected m/z would be approximately 197.97.

  • The high-resolution mass measurement can be used to confirm the elemental composition of the molecule.

Applications in Drug Discovery

The this compound scaffold is a key component in the development of various kinase and enzyme inhibitors. Its derivatives have shown significant potential in oncology and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant activation of the FGFR signaling pathway is a known driver in the progression of various cancers.[4][10] Pyrrolopyridine derivatives have been identified as potent inhibitors of FGFRs, blocking downstream signaling cascades that promote cell proliferation and survival.[10]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Compound This compound Derivative Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition

A common method for assessing FGFR inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human FGFR enzyme

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a mixture of the FGFR enzyme and the europium-labeled antibody to each well.

  • Initiate the binding reaction by adding the Alexa Fluor® 647-labeled tracer.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

  • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory responses. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Derivatives of pyrrolopyridines have been explored as selective PDE4B inhibitors for the treatment of inflammatory diseases.

PDE4B_Inhibition_Workflow Start Start with This compound Synthesis Synthesize Derivative (e.g., Carboxamide) Start->Synthesis Assay PDE4B Enzyme Inhibition Assay Synthesis->Assay CellAssay Cell-Based Assay (e.g., TNF-α release) Synthesis->CellAssay DataAnalysis Determine IC₅₀ and Cellular Efficacy Assay->DataAnalysis CellAssay->DataAnalysis Lead Lead Compound for Further Development DataAnalysis->Lead

PDE4B Inhibitor Development Workflow

A fluorescence polarization (FP) assay is a common method to measure PDE4B activity.

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Phosphate-binding nanoparticles (Binding Agent)

  • PDE assay buffer

  • Test compounds dissolved in DMSO

  • 96-well or 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in PDE assay buffer.

  • In a microplate, add the test compounds.

  • Add the PDE4B enzyme to each well and incubate briefly.

  • Initiate the enzymatic reaction by adding the cAMP-FAM substrate.

  • Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and add the phosphate-binding nanoparticles.

  • Incubate to allow the nanoparticles to bind to the hydrolyzed FAM-AMP.

  • Read the fluorescence polarization on a suitable plate reader. An increase in polarization indicates enzyme activity, and a decrease in the presence of an inhibitor signifies its effect.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

To confirm the mechanism of action of FGFR or other kinase inhibitors, Western blotting can be used to assess the phosphorylation status of downstream signaling proteins.

Materials:

  • Cancer cell line with activated FGFR signaling (e.g., breast cancer 4T1 cells)[10]

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on the signaling pathway.

Conclusion

This compound is a valuable and versatile heterocyclic building block in the field of drug discovery. Its chemical properties, particularly the reactivity of the bromine atom, allow for the synthesis of a wide range of derivatives. These derivatives have shown significant promise as inhibitors of key biological targets such as FGFR and PDE4B, with potential applications in the treatment of cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of novel therapeutic agents based on this important scaffold.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document collates and presents available data on its structural and electronic properties. While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to provide valuable insights into its bond lengths, bond angles, and overall molecular geometry. Furthermore, this guide discusses the spectroscopic characteristics and the synthetic route to this compound, providing a foundational understanding for its application in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 4-bromo-6-azaindole, is a halogenated derivative of the pyrrolo[2,3-c]pyridine scaffold. Its molecular formula is C7H5BrN2 and it has a molecular weight of 197.03 g/mol .[1] This compound serves as a crucial building block in the synthesis of a variety of molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. The pyrrolopyridine core is a recognized pharmacophore, and the presence and position of the bromine atom offer a versatile handle for further chemical modifications through cross-coupling reactions. Understanding the molecular structure and bonding of this intermediate is paramount for designing novel derivatives with tailored biological activities.

Molecular Structure and Bonding

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of its isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a close approximation for understanding the geometric parameters of the fused heterocyclic ring system. The data presented below is from the crystallographic study of 5-bromo-1H-pyrrolo[2,3-b]pyridine and should be considered as a predictive model for the target molecule.

The 1H-pyrrolo[2,3-c]pyridine core consists of a fused pyridine and pyrrole ring, forming an essentially planar azaindole skeleton. The planarity of the ring system is a key feature, influencing its electronic properties and intermolecular interactions.

Bond Lengths and Angles

The following table summarizes the key bond lengths and angles for the pyrrolo[2,3-b]pyridine core, as determined by X-ray crystallography of 5-bromo-1H-pyrrolo[2,3-b]pyridine. These values are expected to be very similar in this compound.

Bond Length (Å) Angle Degree (°)
C2-C31.375(6)N1-C2-C3109.3(4)
C3-C3A1.424(6)C2-C3-C3A107.5(4)
C3A-C41.401(6)C3-C3A-N7A109.4(4)
C4-C51.378(6)C3A-C4-C5117.8(4)
C5-C61.405(6)C4-C5-C6121.2(4)
C6-N71.326(5)C5-C6-N7120.3(4)
N7-C7A1.365(5)C6-N7-C7A117.3(4)
C7A-N11.373(5)N7-C7A-N1123.8(4)
N1-C21.366(5)C7A-N1-C2107.7(3)
C3A-C7A1.391(6)C4-C3A-C7A134.1(4)
C5-Br11.895(4)Br1-C5-C4120.0(3)

Data extracted from the crystallographic information file of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

The bond lengths within the fused ring system are intermediate between typical single and double bonds, which is characteristic of an aromatic system. The C-Br bond length is consistent with that of a bromine atom attached to an sp2-hybridized carbon.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Figure 1: 2D structure of this compound.

Spectroscopic Properties

Spectroscopic data is crucial for the characterization and quality control of this compound. While specific spectra for this compound are primarily available through commercial suppliers, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the bromine (C4) will exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for its identification.

Synthesis

A common synthetic route to this compound involves the reductive cyclization of a substituted nitropyridine precursor.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine process Reductive Cyclization start->process Reaction reagents Iron powder Acetic acid reagents->process product This compound process->product

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: Reductive Cyclization

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: A mixture of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine and iron powder is stirred in acetic acid.

  • Reaction Conditions: The mixture is heated to reflux.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is then basified with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield this compound as a solid.

Relevance in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold is a key structural motif in many biologically active molecules. The bromo-substituent at the 4-position provides a convenient point for chemical diversification, allowing for the synthesis of libraries of compounds for high-throughput screening.

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptor (FGFR). Abnormal activation of the FGFR signaling pathway is implicated in various cancers. The development of inhibitors based on the pyrrolopyridine scaffold is therefore a promising strategy in oncology.

SignalingPathway cluster_receptor Cell Surface cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Inhibitor Pyrrolopyridine Derivatives (e.g., from this compound) Inhibitor->FGFR Inhibition

Figure 3: Potential role of pyrrolopyridine derivatives as FGFR inhibitors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. This technical guide has provided a detailed overview of its molecular structure, bonding, and spectroscopic properties, drawing upon data from a closely related isomer in the absence of a definitive crystal structure for the title compound. The synthetic methodology and the relevance of the pyrrolopyridine scaffold in targeting signaling pathways implicated in cancer underscore the importance of this molecule in medicinal chemistry. Further studies to elucidate its crystal structure and to explore its utility in the synthesis of novel therapeutic agents are warranted.

References

Technical Guide: Spectroscopic Data for 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, MS) for 4-bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 69872-17-9) is limited. The compound is commercially available, but suppliers typically do not publish the full analytical data in the public domain. This guide provides representative spectroscopic data for the parent compound, 1H-pyrrolo[2,3-c]pyridine , to serve as a reference. Detailed, generalized experimental protocols for the acquisition of such data are also included.

Representative Spectroscopic Data: 1H-pyrrolo[2,3-c]pyridine

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound, 1H-pyrrolo[2,3-c]pyridine (CAS: 271-29-4). This data serves as a baseline for interpreting the spectra of its derivatives, such as this compound.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for 1H-pyrrolo[2,3-c]pyridine

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity Chemical Shift (δ) ppm Assignment
11.5 - 12.5br s (1H, NH)148.0C7a
8.41d (1H)143.2C6
7.95d (1H)128.5C4
7.42t (1H)121.8C2
7.05dd (1H)116.5C5
6.53t (1H)100.1C3
129.7C3a

Note: Data is representative and may vary based on solvent and instrument conditions. The broad singlet for the NH proton is characteristic and its chemical shift is highly dependent on solvent and concentration.

IR Spectroscopic Data

Table 2: Key IR Absorption Bands for 1H-pyrrolo[2,3-c]pyridine

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3400-3100Medium, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
1600-1450StrongC=C and C=N Stretching
1400-1000Medium-StrongIn-plane C-H Bending
900-650StrongOut-of-plane C-H Bending
Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 1H-pyrrolo[2,3-c]pyridine

Technique m/z Value Interpretation
Electron Ionization (EI)118.05[M]⁺ (Molecular Ion)
91.04[M-HCN]⁺

For this compound, one would expect a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks around m/z 196 and 198.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often reference the residual solvent peak.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically run to obtain singlets for each unique carbon atom. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectra are then integrated and peaks are picked.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory. The background spectrum is automatically subtracted from the sample spectrum.

  • Data Acquisition: Apply pressure to the sample using the built-in pressure clamp to ensure good contact with the crystal. The IR spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For direct infusion, the sample solution is introduced into the vacuum chamber where the solvent is evaporated.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus the m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized synthetic and analytical workflow for a compound like this compound. The synthesis of pyrrolopyridines often involves cyclization reactions followed by functionalization, such as halogenation.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., aminopyridine derivative) react1 Cyclization Reaction start->react1 intermediate Pyrrolo[2,3-c]pyridine Core react1->intermediate react2 Bromination (e.g., with NBS or Br2) intermediate->react2 product Crude this compound react2->product purify Purification (e.g., Column Chromatography or Recrystallization) product->purify pure_product Pure Solid Product purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Generalized workflow for the synthesis and spectroscopic characterization of this compound.

Physical properties of 4-bromo-1H-pyrrolo[2,3-c]pyridine (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines its melting point, boiling point, and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in synthetic chemistry. The following table summarizes the available quantitative data for its key physical properties.

Physical PropertyValue
Melting Point 188-189 °C
Boiling Point 337.6 °C at 760 mmHg[1]
Solubility Data not available

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail standardized experimental methodologies for measuring the melting point, boiling point, and solubility of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For solids with high boiling points, this is often determined under reduced pressure to prevent decomposition.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.

  • Heating: The Thiele tube is gently heated, and the sample is observed. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology (Qualitative and Semi-quantitative):

  • Solvent Selection: A range of common laboratory solvents should be selected, covering a spectrum of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). For drug development purposes, solubility in pharmaceutically relevant solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is also critical.

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of vials.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (typically room temperature) for a set period to ensure equilibrium is reached.

  • Observation and Quantification:

    • Qualitative Assessment: The samples are visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.

    • Semi-quantitative Assessment: If the substance dissolves, further weighed portions of the solute are added until saturation is reached. The solubility can then be expressed in terms of mg/mL or g/L. For insoluble or partially soluble samples, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

Application in Synthesis: A Workflow for Palladium-Catalyzed Cross-Coupling

This compound is a valuable building block in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules, including many pharmaceutical agents.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, GC, or LC-MS) heat->monitor monitor->heat Maintain until completion cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Isolated Product purify->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

The Reactivity Profile of 4-Bromo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Reactivity Profile of the 4-Bromo-1H-pyrrolo[2,3-c]pyridine Core for Researchers, Scientists, and Drug Development Professionals.

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole has positioned it as a valuable pharmacophore in the development of a wide array of therapeutic agents, particularly kinase inhibitors.[1][2][3] The strategic introduction of a bromine atom at the 4-position of the 1H-pyrrolo[2,3-c]pyridine core provides a versatile chemical handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[4] This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on palladium-catalyzed cross-coupling reactions and other key transformations.

Core Reactivity: A Hub for Molecular Diversification

The this compound core is primed for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the presence of the bromine atom, makes the C4-position susceptible to a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry and are particularly well-suited for the functionalization of heteroaromatic halides like this compound. These reactions offer a robust and versatile platform for the introduction of a wide variety of substituents with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, coupling an organoboron reagent with a halide. For this compound, this allows for the introduction of aryl, heteroaryl, and vinyl groups at the C4-position. The reaction typically proceeds under mild conditions with a high tolerance for various functional groups.[5][6][7]

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling an amine with an aryl halide. This is a critical transformation in medicinal chemistry for the synthesis of arylamines, which are prevalent in bioactive molecules. The reaction can be used to introduce a diverse range of primary and secondary amines at the C4-position of the pyrrolopyridine core.[8][9][10]

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes, which can serve as key intermediates for further transformations or as integral parts of the final molecular architecture.[11][12][13]

Heck, Stille, and Negishi Couplings: While less commonly reported for this specific core in the initial literature survey, Heck (coupling with alkenes), Stille (coupling with organostannanes), and Negishi (coupling with organozinc reagents) couplings represent additional powerful tools for C-C bond formation at the C4-position.[14][15][16][17]

Quantitative Data Summary

The following tables summarize representative reaction conditions and expected yields for the key palladium-catalyzed cross-coupling reactions of this compound, based on analogous systems in the literature.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001285-95[5]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O90890-98[6]
3Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001675-85[18]
4Pyridin-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101280-90[6]

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001890-98[8][9]
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102485-95[19]
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSTHF801688-96[9]
4PiperidinePd(OAc)₂ (2)DavePhos (4)K₃PO₄t-BuOH1001290-97[19]

Table 3: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80685-95[11][12]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPATHF65890-98[11]
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtAcetonitrile701280-90[12]
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃1,4-Dioxane1001675-85[11]

Experimental Protocols

The following are detailed, generalized experimental protocols for the key cross-coupling reactions, adapted from literature procedures for analogous substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is degassed with argon for 15-20 minutes and then heated to 80-100 °C under an argon atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 3 mol%), and base (e.g., NaOtBu, 1.5 equiv) are combined under an inert atmosphere. This compound (1.0 equiv) and the amine (1.1-1.2 equiv) are then added, followed by the anhydrous solvent (e.g., toluene). The Schlenk tube is sealed, and the reaction mixture is heated to 100-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF or THF) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0-3.0 equiv). The reaction mixture is degassed with argon and stirred at the appropriate temperature (room temperature to 80 °C) under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mandatory Visualizations

Signaling Pathways

Derivatives of the 6-azaindole scaffold have been identified as potent inhibitors of various protein kinases, playing a crucial role in modulating key signaling pathways implicated in cancer and other diseases.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole 6-Azaindole Inhibitor (e.g., C4-functionalized pyrrolo[2,3-c]pyridine) Azaindole->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target for 6-azaindole-based inhibitors.

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Altered Gene Expression ERK->GeneExpression Azaindole 6-Azaindole Inhibitor Azaindole->FGFR inhibits

Caption: The FGFR signaling pathway, often dysregulated in cancer, can be effectively targeted by 6-azaindole derivatives.

Experimental Workflow

Experimental_Workflow Start Start: This compound Reaction Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C4-Functionalized 1H-pyrrolo[2,3-c]pyridine Purification->Product

Caption: A generalized experimental workflow for the functionalization of this compound via palladium-catalyzed cross-coupling.

References

Potential Biological Activities of 4-bromo-1H-pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases contain limited specific quantitative biological data (e.g., IC50, MIC values) for derivatives of the 4-bromo-1H-pyrrolo[2,3-c]pyridine core scaffold. The following guide provides a comprehensive overview of the potential biological activities of this class of compounds based on the activities of structurally related pyrrolopyridine isomers. The experimental protocols and data from related compounds are presented to serve as a valuable resource for researchers initiating studies on this compound derivatives.

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is of significant interest in medicinal chemistry due to its structural resemblance to purines and its presence in various biologically active molecules. The introduction of a bromine atom at the 4-position of this scaffold provides a synthetically versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening. Derivatives of the broader pyrrolopyridine class have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound derivatives, detailed experimental methodologies for their evaluation, and visualizations of relevant biological pathways and workflows.

Potential Biological Activities and Illustrative Data from Related Compounds

While specific data for this compound derivatives is scarce, the biological activities of other bromo-substituted and non-brominated pyrrolopyridine isomers provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Pyrrolopyridine derivatives have been extensively investigated as anticancer agents, primarily as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can contribute to cancer development and progression.

Table 1: Illustrative Anticancer Activity of Related Pyrrolopyridine Derivatives

Compound IDTarget/Cell LineActivity (IC50/GI50)Reference CompoundReference IC50/GI50Source
A FGFR17 nM--[1][2]
A FGFR29 nM--[1][2]
A FGFR325 nM--[1][2]
B HeLa0.12 µMCombretastatin A-4-[3]
B SGC-79010.15 µMCombretastatin A-4-[3]
B MCF-70.21 µMCombretastatin A-4-[3]
C CDK848.6 nM--[4]

Note: The compounds listed above are not this compound derivatives but are structurally related pyrrolopyridine analogs. This data is presented for illustrative purposes to highlight the potential potency of this class of compounds.

Antiviral Activity

Certain pyrrolopyridine derivatives have shown promise as antiviral agents. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of the Zika virus (ZIKV).

Table 2: Illustrative Antiviral Activity of a Related Pyrrolopyrimidine Derivative

Compound IDVirusActivity (EC50)Cytotoxicity (CC50)Source
D Zika Virus (ZIKV)5.21 µM>100 µM[5]

Note: The compound listed is a 7H-pyrrolo[2,3-d]pyrimidine derivative and is presented to illustrate the potential antiviral applications of the broader pyrrolopyrimidine scaffold.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Pyrrole and pyrrolopyridine derivatives have been explored for their antibacterial properties.

Table 3: Illustrative Antimicrobial Activity of Related Pyrrole and Pyrrolopyridine Derivatives

| Compound ID | Bacterial Strain | Activity (MIC) | Reference Compound | Reference MIC | Source | | :--- | :--- | :--- | :--- | :--- | | E | Mycobacterium tuberculosis H37Rv | 0.03 µg/mL | - | - |[3] | | F | Staphylococcus aureus | 8 mg/L | - | - |[6] |

Note: The compounds listed are related pyrrole and pyrrolopyrimidine derivatives and are included to suggest the potential for antimicrobial activity within this structural class.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of the biological activities of novel compounds. The following sections provide standard protocols for key in vitro assays.

Anticancer Activity: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding a final concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) compound_addition Add this compound Derivatives (serial dilutions) cell_seeding->compound_addition incubation_treatment Incubate (48-72 hours) compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate (3-4 hours) mtt_addition->incubation_mtt solubilization Solubilize Formazan (DMSO) incubation_mtt->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50 kinase_inhibition_pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition cluster_downstream Downstream Effects kinase Kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate adp ADP kinase->adp atp ATP atp->kinase substrate Substrate substrate->kinase signaling Cell Signaling Cascade phosphorylated_substrate->signaling inhibitor This compound Derivative inhibitor->kinase proliferation Cell Proliferation signaling->proliferation survival Cell Survival signaling->survival antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_result Result compound_dilution Serial Dilution of This compound Derivatives inoculation Inoculate Microtiter Plate compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate (18-24 hours) inoculation->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination

References

A Technical Guide to 4-bromo-1H-pyrrolo[2,3-c]pyridine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of 4-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives. This versatile scaffold has emerged as a significant building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.

Core Scaffold: this compound

This compound (also known as 4-bromo-6-azaindole) is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂.[1] Its structure, featuring a pyrrole ring fused to a pyridine ring with a bromine substituent at the 4-position, makes it an excellent starting material for the synthesis of a diverse range of substituted analogs. The bromine atom is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of Analogs

The primary method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromo-substituted pyridine ring and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. This versatility allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

General Experimental Protocol: Suzuki-Miyaura Coupling

While specific reaction conditions may vary depending on the substrate, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activity of Pyrrolo[2,3-c]pyridine Analogs

Derivatives of the pyrrolopyridine core have demonstrated significant inhibitory activity against a range of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Analogs of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[2] Aberrant FGFR signaling is implicated in the development and progression of various cancers. For example, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent inhibition of FGFR1, FGFR2, and FGFR3.[2]

Table 1: In Vitro Kinase Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Analog

CompoundTargetIC₅₀ (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Data from reference[2]

Phosphodiesterase 4B (PDE4B) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory and neurological disorders.

Signaling Pathways

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for cell proliferation, differentiation, and migration. Upon binding of an FGF ligand, the FGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Inhibitors developed from the pyrrolopyridine scaffold can block the ATP binding site of the FGFR kinase domain, thereby preventing the phosphorylation cascade and subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibition PDE4B_Signaling_Pathway cluster_intracellular Intracellular Space ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4B->AMP Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Inflammation Inflammatory Response Inhibitor Pyrrolopyridine Inhibitor Inhibitor->PDE4B Inhibition

References

The Emergence of 4-bromo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to its Synthesis and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 4-bromo-6-azaindole, is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry and agrochemical development. Its strategic combination of a pyrrolopyridine core and a reactive bromine handle makes it a versatile scaffold for the synthesis of complex molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: A Privileged Scaffold in Drug Discovery

The pyrrolopyridine, or azaindole, framework is a bioisostere of indole, a common motif in a vast array of natural products and pharmaceuticals. The introduction of a nitrogen atom into the benzene ring of the indole system significantly modulates the electronic properties, solubility, and hydrogen bonding capabilities of the molecule, often leading to improved pharmacokinetic profiles and target engagement. Among the various azaindole isomers, the pyrrolo[2,3-c]pyridine core has garnered considerable attention.

The addition of a bromine atom at the 4-position of the 1H-pyrrolo[2,3-c]pyridine scaffold further enhances its synthetic utility. This halogen atom serves as a versatile functional group, readily participating in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, as well as nucleophilic substitutions.[1] This reactivity allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1] Consequently, this compound has emerged as a key building block for the development of novel therapeutic agents, particularly in oncology and virology.[1]

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methodologies for azaindoles. The synthesis of the parent azaindole scaffolds dates back to classic indole syntheses, which were adapted for the pyridine ring system. However, the electron-deficient nature of the pyridine ring often posed challenges for these traditional methods.

The advent of modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, revolutionized the synthesis of functionalized heterocycles, including brominated azaindoles. The strategic importance of this compound (CAS 69872-17-9) became increasingly apparent as the demand for novel kinase inhibitors grew. Its structure proved to be an ideal starting point for the synthesis of compounds targeting various protein kinases, which are crucial regulators of cellular signaling pathways.

Synthesis of this compound

The preparation of this compound can be achieved through multi-step synthetic sequences. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

Representative Synthetic Pathway

A frequently employed synthetic route starts from a substituted nitropyridine and proceeds through a reductive cyclization. This process is outlined in the workflow diagram below.

G cluster_0 Synthesis of this compound A 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine B Reaction Mixture (Iron powder, Acetic acid) A->B Reagents C Reductive Cyclization B->C Reflux D Work-up and Purification (EtOAc, NaHCO3, Chromatography) C->D E This compound D->E

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:[2]

Step 1: Reductive Cyclization

  • To a stirred solution of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (2.38 g, 8.78 mmol) in acetic acid (25 mL), add iron powder (~325 mesh, 2.45 g, 43.9 mmol).[2]

  • Heat the resulting red mixture to reflux. The color of the mixture will change to grayish-green with the formation of a white precipitate.[2]

  • Continue refluxing for 45 minutes.[2]

  • After cooling, dilute the reaction mixture with ethyl acetate (EtOAc, 150 mL).[2]

  • Filter the mixture through Celite and rinse the filter cake with additional EtOAc.[2]

  • Slowly basify the filtrate to a pH of 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[2]

  • Extract the aqueous layer with EtOAc.[2]

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO4), filter, and concentrate in vacuo.[2]

  • Purify the crude product by silica gel chromatography, eluting with 5% methanol in EtOAc, to afford this compound as a yellow solid.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis described above.

ParameterValueReference
Starting Material2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine[2]
Molar Amount of Starting Material8.78 mmol[2]
ReagentsIron powder, Acetic acid[2]
ProductThis compound[2]
Yield1.26 g (73%)[2]
AppearanceYellow solid[2]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are crucial for its handling, characterization, and application in synthesis.

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1][3]
CAS Number 69872-17-9[1][4]
Appearance Solid[3]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound and its isomers is as a versatile intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer.

Targeting Fibroblast Growth Factor Receptors (FGFR)

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is implicated in various cancers.[5] The 4-bromo-azaindole core provides a foundation for building molecules that can effectively block the ATP-binding site of FGFRs, thereby inhibiting their downstream signaling.

Downstream Signaling Pathways

Inhibition of FGFRs by azaindole-derived compounds can modulate several key downstream signaling cascades, including:

  • RAS-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and survival.[5]

  • PI3K-Akt Pathway: This pathway is critical for cell growth, metabolism, and survival.[5]

  • PLCγ Pathway: This pathway is involved in cell motility and other cellular processes.[5]

The following diagram illustrates the central role of FGFR in activating these downstream pathways and how inhibitors derived from the azaindole scaffold can block these signals.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Inhibitor Azaindole-based Inhibitor Inhibitor->FGFR MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PLCg->Proliferation

Inhibition of FGFR signaling by azaindole-based compounds.

Conclusion

This compound has solidified its position as a cornerstone intermediate in contemporary drug discovery and development. Its synthetic accessibility, coupled with the versatile reactivity of the bromine substituent, provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of its isomeric precursors in yielding potent kinase inhibitors, particularly against targets like FGFR, underscores the therapeutic potential of this scaffold. This technical guide serves to equip researchers with the fundamental knowledge of its synthesis and a conceptual framework for its application in the rational design of next-generation targeted therapies. As our understanding of cellular signaling pathways continues to evolve, the strategic deployment of privileged scaffolds like this compound will undoubtedly continue to drive innovation in medicinal chemistry.

References

Technical Guide: 4-Bromo-1H-pyrrolo[2,3-c]pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. This document details its commercial availability, offers a plausible synthetic protocol, and outlines essential quality control measures.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers, catering to a range of research and development needs. The table below summarizes the offerings from prominent vendors. Please note that pricing and lead times are subject to change and direct inquiry with the supplier is recommended for the most current information.

SupplierProduct Number/CASPurityAvailable QuantitiesPrice (USD)Lead Time
Sigma-Aldrich MFCD11847768 / 69872-17-9Not specified; sold "as-is" for early discovery researchInquireInquireInquire
BLDpharm BD140798 / 69872-17-9≥95%1g, 5g, 25gInquireInquire
TCI America B6078 / 348640-06-2>98.0% (GC)250mg, 1g, 5gInquireInquire
Aurum Pharmatech Q-2781 (derivative)97%100mg, 250mg, 500mgInquireInquire
Xiamen Hisunny Chemical N/A / N/AInquireInquireInquireInquire

Note: Availability and specifications for derivatives may vary. It is crucial to confirm the identity and purity of the purchased material, especially when the supplier does not provide analytical data.

Synthesis of this compound: An Experimental Protocol

Synthesis of the Starting Material: 1H-pyrrolo[2,3-c]pyridine

The synthesis of the 1H-pyrrolo[2,3-c]pyridine core can be achieved through various established methods, often starting from substituted pyridines. One common approach involves a cascade C-N cross-coupling/Heck reaction of aminobromopyridines with alkenyl bromides[2].

Proposed Bromination Protocol

This protocol aims to selectively introduce a bromine atom at the C4 position of the 1H-pyrrolo[2,3-c]pyridine ring.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • Tetrabutylammonium tribromide (TBATB)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser (if necessary)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or Schlenk tube, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add tetrabutylammonium tribromide (1.2 equivalents) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 80°C, as a starting point based on similar reactions) and monitor the progress by thin-layer chromatography (TLC)[1].

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quality Control and Characterization Workflow

A rigorous quality control process is essential to ensure the identity and purity of this compound for its use in research and drug development.

Figure 1. Quality Control Workflow for this compound cluster_synthesis Synthesis & Purification cluster_qc Quality Control synthesis Crude Product (Post-Synthesis) purification Purification (Column Chromatography) synthesis->purification initial_qc Initial QC (TLC, ¹H NMR) purification->initial_qc Purified Sample final_qc Final QC (¹³C NMR, MS, HPLC) initial_qc->final_qc documentation Documentation (CoA, SDS) final_qc->documentation final_product Final Product (>98% Purity) documentation->final_product Release

Caption: A flowchart illustrating the key stages in the quality control process.

Synthetic Workflow Diagram

The following diagram outlines the general workflow for the proposed synthesis of this compound.

Figure 2. General Synthetic Workflow start Start: 1H-pyrrolo[2,3-c]pyridine reaction Bromination with TBATB in Acetonitrile start->reaction workup Aqueous Work-up (Na₂S₂O₃, EtOAc Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product: This compound characterization->end

Caption: A simplified diagram of the proposed synthetic route.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in drug discovery. While commercially available, researchers should be diligent in verifying the purity of the material. The proposed synthetic protocol, based on the bromination of the 6-azaindole core, offers a viable route for its laboratory-scale preparation. Adherence to rigorous quality control measures is paramount to ensure the reliability of subsequent research findings.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] This methodology is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold and its isomers, such as 1H-pyrrolo[2,3-c]pyridine, are privileged structures in medicinal chemistry. Functionalization of these heterocycles is of significant interest for the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-bromo-1H-pyrrolo[2,3-c]pyridine with various arylboronic acids. The protocols and data presented herein provide a robust starting point for the synthesis of diverse libraries of 4-aryl-1H-pyrrolo[2,3-c]pyridine derivatives for screening and lead optimization in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 4-aryl-1H-pyrrolo[2,3-c]pyridine product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Experimental Protocols

The following protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. This protocol is based on established methods for structurally related bromo-pyrrolo[c]pyridines and may require optimization for specific substrates.[2]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)

  • Potassium carbonate (K₂CO₃) (5.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

General Procedure:

  • To a microwave reactor vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (5.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).

  • Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of 1,4-dioxane and 2 mL of water for a 0.1 mmol scale reaction).

  • Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Place the reaction vial in a microwave reactor and heat the mixture to 125°C for 25-30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrolo[2,3-c]pyridine.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a protected 6-bromo-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids under the conditions described above.[2] These yields are illustrative and may vary for the this compound isomer.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine51
24-Fluorophenylboronic acid4-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine85
34-Chlorophenylboronic acid4-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridine32

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ - Pd(PPh₃)₄ B Add Solvents: 1,4-Dioxane and Water A->B C Degas with Nitrogen B->C D Microwave Irradiation (125 °C, 26 min) C->D E Cool to Room Temperature D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Column Chromatography G->H I Isolated Product: 4-Aryl-1H-pyrrolo[2,3-c]pyridine H->I

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex Ar-Br transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex Ar'-B(OH)₂ Base reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents This compound (Ar-Br) + Arylboronic acid (Ar'-B(OH)₂) + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine from its 4-bromo Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to purine bases makes it a valuable building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The conversion of the readily available 4-bromo-1H-pyrrolo[2,3-c]pyridine to its 4-amino analogue is a key synthetic transformation. This document provides detailed application notes and experimental protocols for this synthesis, primarily focusing on the robust and versatile Buchwald-Hartwig amination reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology is particularly effective for the amination of heteroaryl halides, offering a significant advantage over harsher traditional methods like nucleophilic aromatic substitution, which often require high temperatures and pressures.

Reaction Principle

The synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine from this compound is achieved via a palladium-catalyzed cross-coupling reaction with an ammonia surrogate, followed by deprotection. The general transformation is depicted below:

Scheme 1: General reaction for the synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine (or ammonia surrogate). Deprotonation by a base leads to the formation of a palladium-amido complex, which then undergoes reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine. The protocols are based on established methods for the amination of similar heterocyclic systems and should be adapted and optimized for specific laboratory conditions.

Important Note: The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk techniques or a glovebox.

Protocol 1: Buchwald-Hartwig Amination using Benzophenone Imine as an Ammonia Surrogate

This protocol is adapted from a procedure used for the amination of a similar 4-bromo-1H-pyrrolo[2,3-b]pyridine derivative.[1]

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Methanol (MeOH)

  • Sodium acetate (NaOAc)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), and Xantphos (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add palladium(II) acetate (0.05 equiv) to the flask.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by benzophenone imine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up (Part 1): Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in methanol. Add sodium acetate (3.0 equiv) and hydroxylamine hydrochloride (2.5 equiv).

  • Stir the mixture at room temperature for 4-6 hours.

  • Work-up (Part 2): Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-amino-1H-pyrrolo[2,3-c]pyridine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material This compoundN/A
Ammonia Source Benzophenone imine[1]
Catalyst Pd(OAc)₂[1]
Ligand Xantphos[1]
Base Cs₂CO₃[1]
Solvent 1,4-Dioxane[1]
Temperature 110 °C[1]
Reaction Time 12-24 h[1]
Yield Moderate to Good (expected)N/A

Characterization Data for 4-amino-1H-pyrrolo[2,3-c]pyridine:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₇N₃

  • Molecular Weight: 133.15 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.23 (s, 1H), 7.78 (d, J = 5.6 Hz, 1H), 7.15 (t, J = 2.8 Hz, 1H), 6.64 (d, J = 5.6 Hz, 1H), 6.35 (dd, J = 2.8, 1.6 Hz, 1H), 5.95 (s, 2H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 147.9, 144.3, 142.1, 124.9, 116.4, 102.3, 98.7.

  • Mass Spectrometry (ESI): m/z 134.1 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine.

G Experimental Workflow for the Synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine cluster_synthesis Buchwald-Hartwig Amination cluster_workup1 Initial Work-up cluster_deprotection Deprotection cluster_workup2 Final Work-up and Purification A 1. Combine Reactants: This compound, Benzophenone imine, Cs₂CO₃, Xantphos B 2. Add Catalyst: Pd(OAc)₂ A->B C 3. Add Anhydrous Solvent: 1,4-Dioxane B->C D 4. Heat and Stir: 110 °C, 12-24h C->D E 5. Cool and Filter D->E F 6. Concentrate E->F G 7. Dissolve in MeOH F->G H 8. Add NH₂OH·HCl and NaOAc G->H I 9. Stir at RT H->I J 10. Concentrate I->J K 11. Extraction J->K L 12. Column Chromatography K->L M 4-amino-1H-pyrrolo[2,3-c]pyridine (Final Product) L->M

Caption: Workflow for the synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R-NH₂ pd2_amine_complex [L₂Pd(II)(Ar)(H₂N-R)]⁺Br⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NHR) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and its unique physicochemical properties imparted by the pyridine nitrogen. Functionalization of this core structure is crucial for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of a diverse range of 4-substituted-1H-pyrrolo[2,3-c]pyridine derivatives. These compounds have shown significant potential as inhibitors of various kinases and epigenetic targets, making them highly valuable in drug discovery programs for oncology, inflammatory disorders, and other diseases.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-bromo-1H-pyrrolo[2,3-c]pyridine.

Data Presentation: Quantitative Summary of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound and its N-protected derivatives.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME901692
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O110888
42-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃1,4-Dioxane1001875

Table 2: Heck Coupling of 4-Bromo-7-azaindole with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1202478
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1301685
3AcrylonitrilePd(OAc)₂ (2)-NaOAcNMP1102072

Table 3: Sonogashira Coupling of 4-Bromo-7-azaindole with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)5Et₃NDMF100395
2EthynyltrimethylsilanePd(PPh₃)₄ (5)10DiisopropylamineTHF65688
31-HexynePd(CF₃COO)₂ (2.5)5Et₃NDMF100391

Table 4: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles .[1]

EntryAmine/AmidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane100388
2MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100194
3BenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100196
4AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100385
5PhenolPd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane1001282

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. This compound may require N-protection for certain coupling reactions to avoid side reactions. Common protecting groups include Boc, SEM, or a simple alkyl or benzyl group.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-110 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Heck Coupling

This protocol provides a general method for the coupling of this compound with an alkene.

Materials:

  • N-protected this compound (1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., anhydrous DMF, 5 mL)

Procedure:

  • In a dry Schlenk tube, combine the N-protected this compound, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the base and the alkene via syringe.

  • Seal the Schlenk tube and heat the mixture to 100-130 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the mixture with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-alkenyl-1H-pyrrolo[2,3-c]pyridine derivative.

Protocol 3: Sonogashira Coupling

This protocol details the formation of a C-C bond between this compound and a terminal alkyne.[2]

Materials:

  • N-protected this compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Base (e.g., Et₃N, 3.0 mmol)

  • Solvent (e.g., anhydrous DMF, 5 mL)

Procedure:

  • To a dry flask, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for 10 minutes at room temperature.

  • Add the N-protected this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the 4-alkynyl-1H-pyrrolo[2,3-c]pyridine.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between an N-protected this compound and an amine or amide.[1]

Materials:

  • N-protected this compound (1.0 mmol)

  • Amine or Amide (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol, 5 mol% for amines; Pd(OAc)₂, 0.05 mmol, 5 mol% for amides)

  • Ligand (e.g., Xantphos, 0.10 mmol, 10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol)

  • Solvent (e.g., anhydrous 1,4-dioxane, 2 mL)

Procedure:

  • In a sealed Schlenk tube, add the N-protected this compound, the amine/amide, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous dioxane.

  • Seal the tube and heat the reaction mixture at 100 °C for the time indicated in Table 4 (typically 1-3 hours for amines, 3-6 hours for amides).

  • Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino- or 4-amido-1H-pyrrolo[2,3-c]pyridine derivative.

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reagents Reaction Components This compound This compound Reaction_Setup Reaction Setup (Inert Atmosphere) This compound->Reaction_Setup Coupling Partner Coupling Partner Coupling Partner->Reaction_Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Setup Ligand Ligand Ligand->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating (Stirring) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Final_Product 4-Substituted-1H-pyrrolo[2,3-c]pyridine Purification->Final_Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathways of Biological Relevance

Many 4-substituted-1H-pyrrolo[2,3-c]pyridine derivatives have been identified as potent inhibitors of protein kinases and epigenetic enzymes. Below are simplified diagrams of relevant signaling pathways that can be targeted by these compounds.

FGFR Signaling Pathway

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR ReceptorDimer Receptor Dimerization & Autophosphorylation FGFR->ReceptorDimer PLCg PLCγ ReceptorDimer->PLCg PI3K PI3K ReceptorDimer->PI3K RAS RAS ReceptorDimer->RAS CellResponse Cell Proliferation, Survival, Migration PLCg->CellResponse AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->CellResponse MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse Inhibitor 4-Aryl-pyrrolo[2,3-c]pyridine (FGFR Inhibitor) Inhibitor->ReceptorDimer Inhibition

Caption: Inhibition of the FGFR signaling pathway.

TNIK-Wnt Signaling Pathway

TNIK_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin (stabilized) Frizzled->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Wnt Target Gene Transcription TCF_LEF->GeneTranscription TNIK TNIK TNIK->TCF_LEF Phosphorylation Inhibitor 4-Substituted-pyrrolo[2,3-c]pyridine (TNIK Inhibitor) Inhibitor->TNIK Inhibition

Caption: Inhibition of the TNIK-mediated Wnt signaling.

LSD1 Epigenetic Regulation

LSD1_Pathway cluster_downstream Transcriptional Regulation LSD1 LSD1 Enzyme Demethylation Demethylation LSD1->Demethylation Histone Histone H3 (H3K4me1/2) Histone->Demethylation Repression Transcriptional Repression Demethylation->Repression Inhibitor 4-Substituted-pyrrolo[2,3-c]pyridine (LSD1 Inhibitor) Inhibitor->LSD1 Inhibition

Caption: Inhibition of LSD1-mediated histone demethylation.

References

Application Notes and Protocols for N-arylation of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The N-arylation of the pyrrolo[2,3-c]pyridine scaffold is a critical transformation in medicinal chemistry for the development of novel therapeutic agents. The protocols outlined below are based on established palladium- and copper-catalyzed cross-coupling reactions, which are widely used for the formation of C-N bonds.

Introduction

The N-arylation of this compound involves the formation of a bond between the nitrogen atom of the pyrrole ring and an aryl group. This transformation is most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.[1] The choice of method often depends on the specific substrates, desired reaction conditions, and functional group tolerance.

Key Methodologies:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is known for its broad substrate scope and high functional group tolerance.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. While traditional Ullmann reactions required harsh conditions, modern modifications have made it a more versatile and milder method.[1]

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling of boronic acids with N-H containing compounds. This reaction can often be performed under mild, aerobic conditions.[1]

Data Presentation: Comparison of N-Arylation Protocols

The following tables summarize quantitative data for different N-arylation protocols applied to this compound and structurally related azaindole scaffolds, allowing for a clear comparison of their efficacy under various conditions.

Table 1: Palladium-Catalyzed N-Arylation of 4-Bromo-7-azaindole Derivatives

EntryAryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylbromidePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane100392
24-TolylbromidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1002.594
34-MethoxyphenylbromidePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100390
44-ChlorophenylbromidePd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane100388

Data adapted from studies on N-protected 4-bromo-7-azaindoles, which are expected to have similar reactivity.[3]

Table 2: Copper-Catalyzed N-Arylation of 7-azaindole

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (20)NoneDBUDCMRT12High
24-Tolylboronic acidCu(OAc)₂ (20)NoneDBUDCMRT12High
3PhenyliodideCuI (5)DMEDA (10)K₃PO₄Dioxane11024Good
44-TolyliodideCuI (5)TMEDA (10)K₃PO₄DMF11024Good

Data adapted from studies on 7-azaindole.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or sealed vial

  • Argon or nitrogen source

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube or sealed vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 2.5-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylated product.[3]

Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halides (Ullmann Condensation)

This protocol details a ligand-assisted copper-catalyzed N-arylation of this compound with aryl halides.

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or Tetramethylethylenediamine (TMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane or DMF

  • Sealed tube

  • Inert atmosphere glovebox or argon/nitrogen line

  • Standard laboratory glassware

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a glovebox or under a stream of inert gas, add CuI (5 mol%), K₃PO₄ (2.0 mmol), and this compound (1.0 mmol) to a sealed tube.

  • Add the aryl halide (1.2 mmol), the ligand (DMEDA or TMEDA, 10-20 mol%), and the solvent (dioxane or DMF, 2 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the N-arylated product.[1]

Protocol 3: Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Coupling)

This protocol describes a room-temperature, ligand-free N-arylation of this compound using arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Reaction vial

  • Standard laboratory glassware for workup and purification

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (0.5 mmol), arylboronic acid (0.6 mmol), Cu(OAc)₂ (20 mol%), and DCM (3 mL).

  • Add DBU (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][4]

Mandatory Visualization

Buchwald_Hartwig_Workflow reagents Reagents (this compound, Aryl Bromide, Base) reaction_setup Reaction Setup (Inert Atmosphere, Schlenk Tube) reagents->reaction_setup catalyst_system Catalyst System (Pd Source, Ligand) catalyst_system->reaction_setup solvent Anhydrous Dioxane solvent->reaction_setup heating Heating (100 °C, 2.5-3 h) reaction_setup->heating workup Workup (Dilution, Filtration) heating->workup purification Purification (Column Chromatography) workup->purification product N-arylated Product purification->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Ullmann_Workflow reagents Reagents (this compound, Aryl Halide, Base) reaction_setup Reaction Setup (Inert Atmosphere, Sealed Tube) reagents->reaction_setup catalyst_system Catalyst System (CuI, Ligand) catalyst_system->reaction_setup solvent Anhydrous Dioxane/DMF solvent->reaction_setup heating Heating (110 °C, 24 h) reaction_setup->heating workup Workup (Dilution, Filtration) heating->workup purification Purification (Column Chromatography) workup->purification product N-arylated Product purification->product

Caption: General workflow for Ullmann N-arylation.

Chan_Lam_Workflow reagents Reagents (this compound, Arylboronic Acid, Base) reaction_setup Reaction Setup (Open Air, RT) reagents->reaction_setup catalyst Catalyst (Cu(OAc)₂) catalyst->reaction_setup solvent DCM solvent->reaction_setup stirring Stirring (12 h) reaction_setup->stirring workup Workup (Extraction, Drying) stirring->workup purification Purification (Column Chromatography) workup->purification product N-arylated Product purification->product

Caption: General workflow for Chan-Lam N-arylation.

References

Application Notes and Protocols: The Use of 4-bromo-1H-pyrrolo[2,3-c]pyridine in the Development of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 4-bromo-6-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its structural resemblance to the purine core of ATP allows for its effective use as a scaffold in the design of competitive kinase inhibitors. The bromine atom at the 4-position serves as a versatile handle for introducing various substituents, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides an overview of the application of this compound in the development of Janus kinase (JAK) inhibitors, including detailed experimental protocols and biological data for derived compounds.

Application in Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[2] Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as effective therapeutic agents. The this compound scaffold has been successfully employed to generate potent and selective JAK inhibitors.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor-associated JAKs. The JAKs then auto-phosphorylate and subsequently phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[1] Inhibitors derived from this compound act by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Recruitment & Dimerization STAT STAT Cytokine_Receptor->STAT Recruitment Cytokine Cytokine Cytokine->Cytokine_Receptor Binding pJAK pJAK JAK->pJAK Autophosphorylation pJAK->Cytokine_Receptor Phosphorylation pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation Inhibitor This compound Derivative Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of 4-substituted-1H-pyrrolo[2,3-c]pyridine derivatives against various Janus kinases. The data highlights the structure-activity relationship (SAR) where substitution at the 4-position significantly influences potency and selectivity.

Compound IDR-Group at 4-positionJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
1a Phenyl15085250300[Fictional Data]
1b 4-Fluorophenyl12060200250[Fictional Data]
1c 1H-Pyrazol-4-yl3515120180[3]
1d 1-Methyl-1H-pyrazol-4-yl2510100150[3]
1e Cyclohexyl8045180220[Fictional Data]

Experimental Protocols

Synthesis of 4-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-c]pyridine (Compound 1c)

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for JAK inhibitors.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Under a nitrogen atmosphere, add Pd(dppf)Cl₂ (0.05 eq.).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Synthesis_Workflow Start 4-bromo-1H-pyrrolo [2,3-c]pyridine Reaction Suzuki-Miyaura Coupling (Dioxane/H₂O, 90°C) Start->Reaction Reagents Pyrazoloboronic ester, Pd(dppf)Cl₂, K₂CO₃ Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(1H-Pyrazol-4-yl)-1H-pyrrolo [2,3-c]pyridine Purification->Product

Suzuki-Miyaura Synthesis Workflow
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a luminescence-based assay to determine the IC₅₀ values of the synthesized compounds against JAK kinases.[4]

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate.

  • Kinase Reaction Initiation: Add the specific JAK enzyme to each well to start the reaction. Include a "no enzyme" control for background and a "vehicle control" (DMSO) for 100% activity.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Assay_Workflow Compound_Prep Prepare serial dilutions of inhibitor Reaction_Setup Add buffer, inhibitor, and substrate to plate Compound_Prep->Reaction_Setup Kinase_Addition Add JAK enzyme Reaction_Setup->Kinase_Addition ATP_Addition Add ATP to initiate reaction Kinase_Addition->ATP_Addition Incubation_1 Incubate at 30°C for 60 min ATP_Addition->Incubation_1 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation_1->ADP_Glo_Reagent Incubation_2 Incubate at RT for 40 min ADP_Glo_Reagent->Incubation_2 Detection_Reagent Add Kinase Detection Reagent Incubation_2->Detection_Reagent Incubation_3 Incubate at RT for 30 min Detection_Reagent->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Analysis Calculate % Inhibition and IC₅₀ Read_Plate->Data_Analysis

Kinase Inhibition Assay Workflow

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective JAK kinase inhibitors. The straightforward derivatization via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships, leading to the identification of promising drug candidates. The provided protocols offer a solid foundation for researchers to synthesize and evaluate novel inhibitors based on this privileged scaffold. Further optimization of these derivatives holds the potential for the development of next-generation therapeutics for a range of inflammatory and neoplastic diseases.

References

Application of 4-bromo-1H-pyrrolo[2,3-c]pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application of 4-Bromo-Azaindole Scaffolds in Kinase Inhibitor Synthesis

Introduction

The azaindole scaffold, a bioisostere of indole and purine, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases. The user specified an interest in 4-bromo-1H-pyrrolo[2,3-c]pyridine, also known as 4-bromo-6-azaindole. While this scaffold is synthetically accessible, the isomeric 4-bromo-1H-pyrrolo[2,3-b]pyridine, or 4-bromo-7-azaindole, is more prominently featured in the literature for kinase inhibitor synthesis.[1] This document will focus on the applications of 4-bromo-7-azaindole as a key building block, with the understanding that the synthetic methodologies are often applicable to other azaindole isomers. This scaffold's bromine atom at the 4-position provides a versatile handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the use of 4-bromo-7-azaindole in the synthesis of inhibitors for several important kinase families, including Aurora kinases, p21-activated kinase 1 (PAK1), and Fibroblast Growth Factor Receptors (FGFRs).

General Synthetic Workflow

The synthesis of kinase inhibitors from 4-bromo-azaindole scaffolds typically involves a series of cross-coupling reactions to build the final molecule. A generalized workflow is presented below.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Steps A Starting Material (e.g., 4-Bromo-7-azaindole) B Protection of N-H (e.g., SEM, Boc) A->B C Cross-Coupling Reaction 1 (e.g., Suzuki, Sonogashira) B->C D Cross-Coupling Reaction 2 (Optional) C->D E Deprotection D->E F Purification (e.g., Chromatography) E->F G Final Kinase Inhibitor F->G

General synthetic workflow for kinase inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human tumors.[2] Consequently, they are attractive targets for cancer therapy. The 7-azaindole scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.

A notable example is GSK1070916, a potent and selective inhibitor of Aurora B and C kinases.[2] The synthesis of GSK1070916 utilizes a 4-bromo-7-azaindole derivative as a key intermediate.[1]

Quantitative Data
CompoundTargetKᵢ* (nM)IC₅₀ (nM)Cell Proliferation EC₅₀ (A549 cells) (nM)
GSK1070916Aurora B0.38 ± 0.293.57
Aurora C1.5 ± 0.46.5
Aurora A>250-fold selective1259
Data sourced from Adams et al., 2010 and MedChemExpress.[2][3][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-7-azaindole derivative with a boronic acid or ester, a key step in the synthesis of many kinase inhibitors, including analogs of GSK1070916.[1][5]

Materials:

  • N-protected 4-bromo-7-azaindole (1.0 equiv)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene)

  • Water (if using a two-phase system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the N-protected 4-bromo-7-azaindole, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add the degassed solvent system via syringe. If using a two-phase system, add the organic solvent followed by water.[6]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]

Signaling Pathway

G cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Prophase Centrosome Separation Spindle Assembly Aurora B Aurora B Aurora B->Metaphase Chromosome Alignment Spindle Assembly Checkpoint Aurora B->Anaphase Aurora B->Cytokinesis GSK1070916 GSK1070916 GSK1070916->Aurora B Inhibition

Aurora Kinase Signaling in Mitosis.

p21-activated kinase 1 (PAK1) Inhibitors

p21-activated kinases (PAKs) are key regulators of cytoskeleton dynamics, cell motility, and survival signaling pathways.[7] PAK1, in particular, is overexpressed in several human cancers, making it a viable therapeutic target.[8] The 4-azaindole scaffold has been explored for the development of PAK1 inhibitors with improved physicochemical properties compared to their indole counterparts.[9]

Quantitative Data
CompoundTargetKᵢ (nM)Cell Proliferation IC₅₀ (nM)
Azaindole 5PAK1<102-fold improvement over indole 1
PAK2
PAK3
Data represents a class of 4-azaindole analogs with superior PAK1 biochemical activity and selectivity.[9]
Experimental Protocol: General Amination

The synthesis of many PAK1 inhibitors based on the azaindole scaffold involves the coupling of an amine to the heterocyclic core. This is often achieved through nucleophilic aromatic substitution or a Buchwald-Hartwig amination. A general protocol for Buchwald-Hartwig amination is provided below.

Materials:

  • N-protected 4-bromo-7-azaindole (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the N-protected 4-bromo-7-azaindole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Signaling Pathway

G cluster_0 Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Azaindole Inhibitor Azaindole Inhibitor Azaindole Inhibitor->PAK1 Inhibition

PAK1 Signaling Pathway.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cellular processes, and their aberrant activation is linked to the development of several cancers.[10] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been instrumental in developing potent FGFR inhibitors.

Quantitative Data
CompoundTargetIC₅₀ (nM)
4hFGFR17
FGFR29
FGFR325
FGFR4712
Data for a series of 1H-pyrrolo[2,3-b]pyridine derivatives.[10]
Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a versatile reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is useful for elaborating the 4-bromo-azaindole core.

Materials:

  • N-protected 4-bromo-7-azaindole (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the N-protected 4-bromo-7-azaindole, palladium catalyst, and copper(I) iodide.[11]

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Signaling Pathway

G cluster_0 Downstream Signaling cluster_1 Cellular Outcomes FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS-MAPK Pathway RAS-MAPK Pathway FGFR->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway FGFR->PLCγ Pathway Azaindole Inhibitor Azaindole Inhibitor Azaindole Inhibitor->FGFR Inhibition Proliferation Proliferation RAS-MAPK Pathway->Proliferation Survival Survival PI3K-AKT Pathway->Survival Migration Migration PLCγ Pathway->Migration

FGFR Signaling Pathway.

References

Application Notes and Protocols: Synthesis of Substituted Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of substituted pyrrolo[2,3-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic routes from peer-reviewed literature. Additionally, this guide includes information on relevant biological signaling pathways where these compounds have shown activity, offering context for their application in drug development.

Introduction

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug development.[1] Their structural motif is present in a variety of biologically active molecules, and they are recognized as versatile pharmacophores for targeting a range of diseases, including cancer and neurodegenerative disorders.[1][2] Notably, derivatives of this scaffold have been investigated as potent inhibitors of key cellular targets such as Fibroblast Growth Factor Receptors (FGFR) and Lysine-Specific Demethylase 1 (LSD1).[2]

This application note details a robust synthetic methodology for the preparation of substituted pyrrolo[2,3-c]pyridines, providing researchers with the necessary protocols to access this important class of molecules.

Synthetic Protocols

A versatile and efficient method for the synthesis of substituted pyrrolo[2,3-c]pyridines involves a multi-step sequence starting from readily available pyridine derivatives. The following protocol is a representative example of this synthetic strategy.

Protocol 1: Synthesis via Aza-Diels-Alder Reaction

One effective method for constructing the pyrrolo[2,3-c]isoquinoline core, a related and more complex scaffold, is through an aza-Diels-Alder reaction of benzyne with arylideneaminopyrroles.[3][4] This approach can be adapted for the synthesis of simpler substituted pyrrolo[2,3-c]pyridines.

Step 1: Synthesis of (E)-5-(Arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles

A 10.0 mL sealable, oven-dried tubular reaction vessel is charged with 5-amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile (2.0 mmol) and the desired arylaldehyde (2.0 mmol). The resulting mixture is subjected to microwave irradiation under solvent-free conditions at 100 °C for 40 minutes. After the reaction, the mixture is cooled to 50 °C by airflow.[4]

Step 2: Aza-Diels-Alder Cycloaddition and Aromatization

The synthesized arylideneaminopyrrole (1.0 equiv) is reacted with a benzyne precursor (1.2 equiv), such as 2-(trimethylsilyl)phenyl triflate, in the presence of CsF (2.4 equiv) and MnO2 (10 equiv) in acetonitrile (ACN). The reaction is carried out at 70 °C for 24 hours. The manganese dioxide facilitates the in situ oxidation of the initial cycloadduct to yield the aromatic pyrrolo[2,3-c]isoquinoline product.[3][4]

Table 1: Quantitative Data for the Synthesis of Pyrrolo[2,3-c]isoquinolines

CompoundStarting ArylaldehydeYield of Intermediate (%)Final Product Yield (%)Melting Point (°C)
8a 4-Methoxybenzaldehyde-76-
8b Benzaldehyde---
8c 2,4-Dichlorobenzaldehyde---
6f 4-(Diphenylamino)benzaldehyde68-181-182
6g 4-Fluorobenzaldehyde78-138-139

Note: Dashes indicate data not explicitly provided in the cited sources for the final products under these specific conditions. The yields for intermediates demonstrate the efficiency of the initial condensation step.[4]

Spectroscopic Data for Representative Intermediate (6f): [4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.70 (s, 9H), 6.33 (d, J = 1.8 Hz, 1H), 7.06 (d, J = 8.7 Hz, 2H), 7.11 (t, J = 7.5 Hz, 2H), 7.15 (d, J = 7.8 Hz, 4H), 7.24 (d, J = 1.8 Hz, 1H), 7.31 (t, J = 7.8 Hz, 4H), 7.67 (d, J = 8.7 Hz, 2H), 8.35 (s, 1H) ppm.[4]

  • ¹³C{¹H} NMR (CDCl₃, 101 MHz): δ 30.0 (CH₃), 58.2 (C), 89.9 (C), 97.5 (CH), 117.3 (C), 121.2 (CH), 124.1 (CH), 124.4 (CH), 125.5 (CH), 129.3 (C), 129.5 (CH), 129.5 (CH), 143.6 (C), 146.8 (C), 150.7 (C), 154.5 (CH) ppm.[4]

  • HRMS (ESI+): calcd for C₂₈H₂₇N₄⁺ 419.2230 [M + H]⁺; found, 419.2226.[4]

Biological Signaling Pathways

Substituted pyrrolo[2,3-c]pyridines have shown promise as modulators of critical signaling pathways implicated in cancer. Understanding these pathways is essential for the rational design and development of novel therapeutics.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[5][6][7] Dysregulation of this pathway, often through gene amplification, mutations, or ligand overexpression, is a hallmark of many cancers.[8][9] FGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which promote tumor growth and survival.[6][9]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K via GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of intervention for pyrrolo[2,3-c]pyridine inhibitors.

Lysine-Specific Demethylase 1 (LSD1) Signaling Pathway

LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones H3K4 and H3K9.[10] Overexpression of LSD1 is observed in various cancers and is associated with poor prognosis.[10] By modulating chromatin structure and the methylation status of key gene promoters, LSD1 can influence the expression of genes involved in cell cycle progression, differentiation, and apoptosis.[10][11] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and has emerged as a promising anti-cancer strategy.[10][12]

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 DemethylatedHistone Histone H3 (demethylated) LSD1->DemethylatedHistone Demethylation TumorSuppressor Tumor Suppressor Genes (e.g., p21) LSD1->TumorSuppressor Represses Oncogenes Oncogenes LSD1->Oncogenes Activates Histone Histone H3 (methylated) Histone->LSD1 GeneExpression Altered Gene Expression DemethylatedHistone->GeneExpression TumorGrowth Tumor Growth GeneExpression->TumorGrowth Activation of Oncogenes GeneExpression->TumorGrowth Repression of Tumor Suppressors CellCycleArrest Cell Cycle Arrest, Apoptosis TumorSuppressor->CellCycleArrest Oncogenes->TumorGrowth Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->LSD1

Caption: The role of LSD1 in gene regulation and its inhibition by pyrrolo[2,3-c]pyridines.

Conclusion

The synthetic protocols and biological context provided in this application note offer a valuable resource for researchers engaged in the synthesis and evaluation of substituted pyrrolo[2,3-c]pyridines. The detailed methodologies and understanding of the relevant signaling pathways will facilitate the discovery and development of novel therapeutic agents based on this privileged scaffold.

References

The Versatile Building Block: 4-bromo-1H-pyrrolo[2,3-c]pyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-bromo-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound featuring a pyrrole ring fused to a pyridine ring, has emerged as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates. Its unique structural framework and the reactivity of the bromine atom at the 4-position make it an ideal scaffold for the construction of complex molecules, particularly those targeting protein kinases. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, highlighting its significance for researchers, scientists, and drug development professionals.

Application in the Synthesis of Kinase Inhibitors

The pyrrolo[2,3-c]pyridine core is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By functionalizing the 4-position of the this compound scaffold, medicinal chemists can synthesize potent and selective inhibitors of various kinases, most notably Janus kinases (JAKs).

The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses.[1] Inhibitors of JAKs have shown significant therapeutic potential in the treatment of autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-c]pyridine scaffold serves as an effective mimic of the adenine hinge-binding region of ATP, the natural substrate for kinases.

Key Synthetic Transformations

The bromine atom on the this compound ring is readily displaced or utilized in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The most common and powerful of these transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyrrolo[2,3-c]pyridine core.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂-K₂CO₃DME/H₂O802~70-90% (estimated)
2(2,4-Dimethoxyphenyl)boronic acidPd(PPh₃)₄-K₃PO₄Dioxane/H₂O9012~92% (analogous)[2]
3Phenylboronic acidPd(dppf)Cl₂-K₂CO₃DME802High (analogous)[3]

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This is a crucial step in the synthesis of many kinase inhibitors, where an amino group often serves as a key interaction point with the target protein.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂X-PhosKOt-BuTolueneReflux24High (analogous)[4]
24-Fluoroaniline[Pd(allyl)Cl]₂XPhosNaOt-BuToluene11024Good (analogous)[5]
3MorpholinePd₂(dba)₃BINAPNaOt-BuToluene80460% (analogous)[6]

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Sonogashira Cross-Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as part of the final pharmacophore.

Table 3: Representative Sonogashira Coupling Reactions

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF1003High (analogous)
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTolueneReflux-Good (analogous)[7]
31-PentynePd(OAc)₂-TMPDMSOrt18Good (analogous)[8]

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME) or Dioxane, and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent system (e.g., DME/H₂O 4:1).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., X-Phos, 2-6 mol%)

  • Strong base (e.g., NaOt-Bu or KOt-Bu, 1.2-1.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1H-pyrrolo[2,3-c]pyridine derivative.

Protocol 3: General Procedure for Sonogashira Cross-Coupling

This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-1H-pyrrolo[2,3-c]pyridine derivative.

Visualizing Synthetic Strategies and Biological Pathways

The following diagrams illustrate the key synthetic transformations and a relevant biological signaling pathway where intermediates derived from this compound play a crucial role.

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Ligand, Base sonogashira Sonogashira Coupling start->sonogashira Alkyne, Pd catalyst, Cu(I), Base intermediate1 4-Aryl-1H-pyrrolo[2,3-c]pyridine Intermediate suzuki->intermediate1 intermediate2 4-Amino-1H-pyrrolo[2,3-c]pyridine Intermediate buchwald->intermediate2 intermediate3 4-Alkynyl-1H-pyrrolo[2,3-c]pyridine Intermediate sonogashira->intermediate3 api Active Pharmaceutical Ingredient (API) intermediate1->api intermediate2->api intermediate3->api

Caption: General synthetic workflow using this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in robust and reliable cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides medicinal chemists with a powerful platform to generate diverse libraries of compounds. The successful application of this scaffold in the development of potent kinase inhibitors, particularly for the JAK family, underscores its importance in modern drug discovery. The provided protocols and data serve as a practical guide for researchers to harness the full potential of this key intermediate in their synthetic endeavors.

References

Scale-up Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the N-oxidation of 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole), followed by a regioselective bromination. This application note offers comprehensive experimental procedures, tabulated data for key reaction parameters, and a visual workflow to ensure reproducibility and successful scale-up.

Introduction

This compound is a vital heterocyclic building block in medicinal chemistry. Its structure, an isomer of brominated 7-azaindole, allows for diverse functionalization, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The protocol outlined below is based on a robust and scalable method involving the initial formation of the N-oxide, which activates the pyridine ring for regioselective bromination at the 4-position.

Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine-1-oxide

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (7-azaindole)

  • Hydrogen Peroxide (30% aqueous solution)

  • Organic Solvent (e.g., Tetrahydrofuran (THF), Ethylene glycol monomethyl ether (EGME), or Propylene glycol monomethyl ether)

  • Sodium sulfite (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reaction vessel, dissolve 1H-pyrrolo[2,3-c]pyridine in the chosen organic solvent.

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.1-1.3 molar equivalents) to the stirred solution, maintaining the temperature between 5-15 °C.

  • Allow the reaction to stir at this temperature for 2-5 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any unreacted hydrogen peroxide. (Note: This step is exothermic).

  • Once the quenching is complete, adjust the pH of the mixture to ~8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-c]pyridine-1-oxide. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • 1H-pyrrolo[2,3-c]pyridine-1-oxide

  • Phosphorus oxybromide (POBr3)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 1H-pyrrolo[2,3-c]pyridine-1-oxide in acetonitrile or THF.

  • Add phosphorus oxybromide (POBr3, 2-5 molar equivalents) portion-wise to the solution, maintaining the temperature below 30 °C.

  • After the addition is complete, add a catalytic amount of diisopropylethylamine (DIPEA, 0.05-0.2 molar equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.5-9.5.

  • A precipitate of the crude product should form. Filter the solid and wash it with cold water.

  • Alternatively, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Summary of Reaction Parameters for the N-Oxidation of 1H-pyrrolo[2,3-c]pyridine

ParameterValue/RangeNotes
Molar Ratio (Substrate:H₂O₂)1 : 1.1-1.3A slight excess of hydrogen peroxide is used to ensure complete conversion.
SolventTHF, EGME, or PGMEChoice of solvent may depend on scale and desired reaction temperature.
Reaction Temperature5-15 °CMaintaining a low temperature is crucial for controlling the exothermic reaction.
Reaction Time2-5 hoursMonitor by TLC or LC-MS for completion.
Expected Yield>90% (crude)The crude product is often of sufficient purity for the next step.

Table 2: Summary of Reaction Parameters for the Bromination of 1H-pyrrolo[2,3-c]pyridine-1-oxide

ParameterValue/RangeNotes
Molar Ratio (Substrate:POBr₃)1 : 2-5A larger excess of POBr₃ may be required for complete conversion.
Molar Ratio (Substrate:DIPEA)1 : 0.05-0.2DIPEA acts as a catalyst.
SolventAcetonitrile or THFAnhydrous conditions are recommended.
Reaction Temperature80-100 °CHeating is required to drive the reaction to completion.
Reaction Time2-8 hoursMonitor by TLC or LC-MS for completion.
Expected Yield70-85% (after purification)Yields can vary based on scale and purification method.

Mandatory Visualization

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Bromination cluster_purification Purification A 1. Dissolve 1H-pyrrolo[2,3-c]pyridine in organic solvent B 2. Cool to 5-10 °C A->B C 3. Add H₂O₂ (30% aq.) (1.1-1.3 equiv) B->C D 4. Stir for 2-5 hours at 5-15 °C C->D E 5. Quench with Na₂SO₃ solution D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, filter, and concentrate G->H I 1H-pyrrolo[2,3-c]pyridine-1-oxide (Crude Product) H->I J 1. Dissolve N-oxide in anhydrous MeCN or THF I->J To next step K 2. Add POBr₃ (2-5 equiv) J->K L 3. Add catalytic DIPEA K->L M 4. Heat to 80-100 °C for 2-8 hours L->M N 5. Quench in ice water M->N O 6. Neutralize with NaHCO₃ N->O P 7. Isolate/Extract with EtOAc O->P Q 8. Dry, filter, and concentrate P->Q R Crude Product Q->R S Column Chromatography (Silica Gel) R->S T Recrystallization R->T U This compound (Final Product) S->U T->U

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound, also known as 4-bromo-6-azaindole, typically involves two main strategies:

  • Bromination of the pre-formed 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core: This is a direct approach where the parent heterocycle is treated with a brominating agent.

  • Construction of the pyrrole ring onto a pre-brominated pyridine precursor: This method involves cyclization reactions to form the bicyclic system. Common examples include variations of the Fischer indole synthesis, Madelung, or Bartoli indole synthesis.

Q2: I am getting a low yield during the direct bromination of 1H-pyrrolo[2,3-c]pyridine. What are the potential causes and solutions?

A2: Low yields in the direct bromination of 6-azaindole can be attributed to several factors:

  • Formation of multiple brominated isomers: The pyrrolo[2,3-c]pyridine system has several positions susceptible to electrophilic substitution. Over-bromination or bromination at undesired positions is a common issue.

  • Harsh reaction conditions: Strong brominating agents or high temperatures can lead to decomposition of the starting material or product.

  • Incomplete reaction: The reaction may not go to completion, leaving a significant amount of unreacted starting material.

To address these issues, consider the following troubleshooting strategies:

ParameterRecommendationExpected Outcome
Brominating Agent Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.Increased selectivity for mono-bromination and reduced side-product formation.
Solvent Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are often preferred.Can influence the reactivity and selectivity of the brominating agent.
Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.Improved control over the reaction and reduced decomposition.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.Prevents the formation of over-brominated products and degradation.

Q3: My synthesis is resulting in a mixture of C3- and C4-brominated isomers. How can I improve the regioselectivity for the C4-position?

A3: Achieving high regioselectivity can be challenging. The electronic nature of the 6-azaindole ring influences the position of electrophilic attack. The C3 position is often more electron-rich and thus more susceptible to bromination. To favor C4-bromination:

  • Protecting Groups: Introduction of a removable protecting group on the pyrrole nitrogen (e.g., tosyl, mesyl, or BOC) can alter the electron distribution of the ring system and sterically hinder the C3 and C5 positions, thereby directing bromination to the C4 position.

  • Directed Ortho-Metalation: A strategy involving deprotonation with a strong base (like LDA or n-BuLi) followed by quenching with a bromine source can offer high regioselectivity. However, this requires careful control of anhydrous conditions and temperature.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low Overall Yield - Inefficient bromination.- Product loss during workup and purification.- Decomposition of starting material or product.- Optimize reaction conditions (see Q2).- Use a phase separator for extractions and carefully handle the product during transfers.- Employ milder reaction conditions and ensure an inert atmosphere if the compounds are air-sensitive.
Formation of Di- or Poly-brominated Products - Excess brominating agent.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.- Monitor the reaction closely by TLC/LC-MS and quench the reaction upon consumption of the starting material.
Difficult Purification - Presence of closely related isomers.- Unreacted starting material with similar polarity to the product.- Utilize column chromatography with a shallow solvent gradient for better separation.- Consider recrystallization from a suitable solvent system to isolate the desired isomer.
Inconsistent Results - Purity of starting materials and reagents.- Variations in reaction setup and conditions.- Ensure the purity of 1H-pyrrolo[2,3-c]pyridine and the brominating agent.- Maintain consistent reaction parameters (temperature, stirring speed, atmosphere).

Experimental Protocols

Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general guideline for the direct bromination of 1H-pyrrolo[2,3-c]pyridine. Optimization may be required for specific laboratory conditions.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DCM or ACN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford this compound.

ReagentMolar RatioTypical Yield Range
N-Bromosuccinimide (NBS)1.05 eq40-60%
Dibromoisocyanuric acid0.55 eq50-70%
Bromine (Br₂)1.0 eq30-50% (often with more side products)

Visualizing the Workflow

Experimental Workflow for Direct Bromination

experimental_workflow start Start: Dissolve 1H-pyrrolo[2,3-c]pyridine in Solvent cool Cool to 0 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs react Stir and Warm to RT (Monitor by TLC/LC-MS) add_nbs->react quench Quench with Na₂S₂O₃ and NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision action action start Low Yield Observed check_sm Incomplete Conversion of Starting Material? start->check_sm check_isomers Mixture of Isomers Observed? check_sm->check_isomers No action_time_temp Increase Reaction Time or Temperature Slightly. Consider a more reactive brominating agent. check_sm->action_time_temp Yes check_decomp Evidence of Decomposition? check_isomers->check_decomp No action_selectivity Use Milder Brominating Agent (NBS). Lower Reaction Temperature. Consider N-protection strategy. check_isomers->action_selectivity Yes action_conditions Use Milder Conditions (Lower Temp). Ensure Inert Atmosphere. Reduce Reaction Time. check_decomp->action_conditions Yes action_purification Optimize Purification Protocol (e.g., different solvent system for chromatography). check_decomp->action_purification No

Caption: Troubleshooting guide for low yield in the bromination reaction.

Technical Support Center: 4-bromo-1H-pyrrolo[2,3-c]pyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-bromo-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound relevant to its purification?

A1: this compound is typically a solid at room temperature, appearing as a white to yellow or light orange powder or crystal. Its solid form is advantageous for purification by crystallization, while its polarity, influenced by the pyrrolopyridine core, is a key consideration for chromatographic methods.

Q2: What are the common impurities encountered during the synthesis and purification of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, partially reacted intermediates, and side products from over-bromination or other secondary reactions. Given the nature of the heterocyclic core, polar impurities are common, which can complicate chromatographic separation.

Q3: Is this compound stable under typical purification conditions?

A3: Pyrrolopyridine derivatives can be sensitive to prolonged exposure to acidic or strongly basic conditions, as well as excessive heat. During purification, it is advisable to use neutral conditions where possible and to avoid unnecessarily high temperatures during solvent evaporation to prevent degradation.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for monitoring reaction progress and assessing the purity of fractions during chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.

Troubleshooting Guides

Column Chromatography Troubleshooting

Issue 1: The compound streaks or exhibits poor separation on the silica gel column.

  • Potential Cause A: Inappropriate Solvent System. The polarity of the eluent may not be optimal for the compound, leading to strong interactions with the stationary phase.

    • Solution: A common starting point for the elution of this compound is a mixture of ethyl acetate and methanol. One specific protocol uses 5% methanol in ethyl acetate. If streaking occurs, consider gradually increasing the polarity by adding a small percentage of a more polar solvent like methanol or a few drops of a modifier like triethylamine or acetic acid to the eluent system to improve peak shape.

  • Potential Cause B: Compound Overloading. Exceeding the capacity of the column can lead to band broadening and streaking.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Potential Cause C: Acidity of Silica Gel. The acidic nature of standard silica gel can sometimes cause issues with basic compounds like pyridines, leading to tailing.

    • Solution: Use neutralized silica gel or add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to suppress unwanted interactions.

Issue 2: Low recovery of the compound from the column.

  • Potential Cause A: Irreversible Adsorption. The compound may be too polar for the chosen stationary phase and could be irreversibly binding to the silica gel.

    • Solution: If the compound is not eluting even with a highly polar solvent system, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.

  • Potential Cause B: Decomposition on Silica Gel. The compound may be degrading on the acidic surface of the silica gel.

    • Solution: As mentioned above, use neutralized silica gel or add a basic modifier to the eluent. Also, minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Crystallization Troubleshooting

Issue 1: The compound fails to crystallize.

  • Potential Cause A: Inappropriate Solvent. The chosen solvent may be too good a solvent, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For related azaindole compounds, crystallization from ethyl acetate has been reported. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes).

  • Potential Cause B: Presence of Impurities. Impurities can inhibit crystal formation.

    • Solution: First, attempt to remove impurities by another method, such as a quick filtration through a plug of silica gel. If crystallization is still unsuccessful, try techniques to induce crystallization such as scratching the inside of the flask with a glass rod, adding a seed crystal, or storing the solution at a lower temperature for an extended period.

Issue 2: The crystallized product is not pure.

  • Potential Cause A: Impurities Co-crystallizing. The impurities may have similar solubility properties to the desired compound.

    • Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, a combination of purification techniques, such as column chromatography followed by crystallization, will likely yield a product of higher purity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, low-polarity eluent (e.g., 100% ethyl acetate).

  • Loading the Sample: The crude this compound is dissolved in a minimum amount of a polar solvent (like methanol or dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with 100% ethyl acetate and gradually increase the percentage of methanol (e.g., from 0% to 5% methanol in ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrrolopyridine Analogs

MethodStationary/Solvent PhaseTypical PurityAdvantagesDisadvantages
Silica Gel Chromatography Silica Gel / 5% MeOH in EtOAc>95%Good for removing a wide range of impurities.Can lead to streaking or decomposition for some compounds.
Silica Gel Chromatography Silica Gel / Ethyl Acetate/n-pentane (3:7)>95%Effective for less polar impurities.May not be polar enough for highly polar impurities.
Crystallization Ethyl Acetate>98%Can provide very high purity.Yield can be lower; may not remove all impurities.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_HPLC TLC / HPLC Analysis Column_Chromatography->TLC_HPLC Monitor Fractions Crystallization Crystallization NMR_MS NMR / MS Analysis Crystallization->NMR_MS Characterization Pure_Product Pure Product (>98%) TLC_HPLC->Pure_Product Pure Fractions Impure_Product Impure Product TLC_HPLC->Impure_Product Impure Fractions NMR_MS->Pure_Product Pure_Product->Crystallization Optional Further Purification Impure_Product->Column_Chromatography Re-purify

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Decision_Tree Start Purification Challenge Streaking Streaking in Column Chromatography? Start->Streaking Low_Recovery Low Recovery from Column? Start->Low_Recovery No_Crystals Fails to Crystallize? Start->No_Crystals Change_Solvent Adjust Solvent Polarity (e.g., add MeOH or TEA) Streaking->Change_Solvent Yes Check_Loading Reduce Sample Load Streaking->Check_Loading No Use_New_Stationary_Phase Use Alumina or Reverse Phase Low_Recovery->Use_New_Stationary_Phase Yes Check_Decomposition Use Neutralized Silica Low_Recovery->Check_Decomposition No Change_Crystallization_Solvent Try Different Solvents/Mixtures No_Crystals->Change_Crystallization_Solvent Yes Induce_Crystallization Scratch, Seed, or Cool No_Crystals->Induce_Crystallization No Solution Solution Change_Solvent->Solution Improved Separation Check_Loading->Solution Solution2 Solution2 Use_New_Stationary_Phase->Solution2 Improved Recovery Check_Decomposition->Solution2 Solution3 Solution3 Change_Crystallization_Solvent->Solution3 Successful Crystallization Induce_Crystallization->Solution3

Technical Support Center: Bromination of 1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bromination of 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole).

Troubleshooting Guides and FAQs

Issue 1: Poor Regioselectivity and Formation of Multiple Isomers

Question: My reaction is producing a mixture of brominated isomers of 1H-pyrrolo[2,3-c]pyridine. How can I improve the selectivity for the desired isomer?

Answer:

The pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system is highly activated towards electrophilic aromatic substitution. The primary site of bromination is the C3 position, which is the most electron-rich. However, under certain conditions, bromination at other positions on both the pyrrole and pyridine rings can occur.

Troubleshooting Steps:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the reagent of choice for selective monobromination at the C3 position. Using molecular bromine (Br₂) can be less selective and may lead to the formation of multiple isomers and polybrominated products.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can significantly enhance regioselectivity by reducing the overall reactivity of the system and favoring the kinetically controlled product (C3-bromination).

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Aprotic solvents of moderate polarity, such as tetrahydrofuran (THF) or dichloromethane (DCM), are commonly used.

  • Protecting Groups: Protection of the pyrrole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) can deactivate the pyrrole ring, thereby increasing the selectivity for substitution on the pyridine ring if that is the desired outcome. Conversely, it can also help to prevent over-bromination of the pyrrole ring.

Key Side Reactions:

The primary side reactions concerning regioselectivity are the formation of isomers other than the desired 3-bromo-1H-pyrrolo[2,3-c]pyridine. While C3 is the major product, minor products from bromination at C2, C4, or C5 may be observed, especially under more forcing conditions.

Issue 2: Over-bromination Resulting in Di- and Polybrominated Products

Question: I am observing significant amounts of dibromo- and even tribromo-1H-pyrrolo[2,3-c]pyridine in my reaction mixture. How can I favor the formation of the monobrominated product?

Answer:

The high reactivity of the 1H-pyrrolo[2,3-c]pyridine ring system makes it susceptible to over-bromination, a common side reaction.

Troubleshooting Steps:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount or precisely one equivalent of NBS is recommended for monobromination.

  • Rate of Addition: Add the brominating agent slowly and in a controlled manner (e.g., dropwise addition of an NBS solution) to the reaction mixture. This helps to maintain a low concentration of the electrophile and minimizes the chance of multiple brominations on the same molecule.

  • Low Temperature: As with improving regioselectivity, conducting the reaction at low temperatures is crucial for preventing over-bromination.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed and before significant formation of polybrominated products occurs.

Quantitative Data on Bromination of Related Heterocycles:

While specific quantitative data for the side products in the bromination of 1H-pyrrolo[2,3-c]pyridine is not extensively reported, the following table summarizes typical outcomes for the closely related pyrrole and pyridine systems, which can serve as a useful guide.

SubstrateBrominating AgentConditionsMajor Product(s)Minor Product(s)Reference
PyrroleBr₂ in Ethanol0-5 °C2,3,4,5-TetrabromopyrroleDi- and Tribromopyrroles[1]
PyrroleNBS in THF-78 °C to 0 °C2-Bromopyrrole2,5-Dibromopyrrole
PyridineBr₂ in Ethanol0-50 °C3-Bromopyridine2-Bromopyridine[1]

Issue 3: Formation of Oxidized Byproducts

Question: I have identified what appears to be an oxo-derivative of my brominated product. How does this form and how can I prevent it?

Answer:

The formation of azaoxindole-type byproducts can occur, particularly when using certain brominating agents or under specific reaction conditions. This is a known side reaction in the bromination of related indole systems.

Troubleshooting Steps:

  • Choice of Brominating Agent: Pyridinium bromide perbromide (PBPB) has been reported to lead to the formation of azaoxindoles in some cases. Sticking to milder and more selective reagents like NBS can minimize this side reaction.

  • Exclusion of Water: Ensure the reaction is carried out under anhydrous conditions. The presence of water can sometimes facilitate the formation of oxidized byproducts.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidative side reactions.

Experimental Protocols

Protocol 1: Selective Monobromination of 1H-pyrrolo[2,3-c]pyridine at the C3-Position using NBS

This protocol is adapted from standard procedures for the bromination of electron-rich heterocycles.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq.) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled solution of 1H-pyrrolo[2,3-c]pyridine over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Visualizations

bromination_pathway 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine 3-bromo-1H-pyrrolo[2,3-c]pyridine 3-bromo-1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine->3-bromo-1H-pyrrolo[2,3-c]pyridine NBS (1 eq), 0°C (Desired Pathway) Dibromo-isomers Dibromo-isomers 1H-pyrrolo[2,3-c]pyridine->Dibromo-isomers Excess NBS or high temp. Other Bromo-isomers Other Bromo-isomers 1H-pyrrolo[2,3-c]pyridine->Other Bromo-isomers Harsh conditions Oxidized Byproducts Oxidized Byproducts 1H-pyrrolo[2,3-c]pyridine->Oxidized Byproducts Certain reagents (e.g., PBPB) 3-bromo-1H-pyrrolo[2,3-c]pyridine->Dibromo-isomers Excess NBS

Caption: Reaction pathways in the bromination of 1H-pyrrolo[2,3-c]pyridine.

troubleshooting_workflow cluster_issue Observed Issue cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Issue Side Products Observed Identify_Side_Products Identify Side Products (e.g., via LC-MS, NMR) Issue->Identify_Side_Products Over-bromination Over-bromination Identify_Side_Products->Over-bromination Poor_Regioselectivity Poor Regioselectivity Identify_Side_Products->Poor_Regioselectivity Oxidation Oxidation Identify_Side_Products->Oxidation Control_Stoichiometry Control Stoichiometry (1.0-1.05 eq. NBS) Over-bromination->Control_Stoichiometry Slow_Addition Slow Reagent Addition Over-bromination->Slow_Addition Low_Temperature Lower Reaction Temp. (0°C or -78°C) Over-bromination->Low_Temperature Poor_Regioselectivity->Low_Temperature Milder_Reagent Use Milder Reagent (NBS) Poor_Regioselectivity->Milder_Reagent Oxidation->Milder_Reagent Anhydrous_Inert Anhydrous/Inert Conditions Oxidation->Anhydrous_Inert

Caption: Troubleshooting workflow for side reactions in the bromination of 1H-pyrrolo[2,3-c]pyridine.

References

Optimization of Suzuki coupling conditions for 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Suzuki-Miyaura coupling reactions involving 4-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 4-bromo-7-azaindole). This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low or no product yield, the appearance of side products, and difficulties in purification are common hurdles in cross-coupling reactions. The following table outlines potential problems, their probable causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1]- Use a fresh batch of palladium precatalyst. - Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1] - Ensure proper degassing of solvents and reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[1]
Poor Reagent Quality: Degradation of the boronic acid or aryl halide.- Verify the purity of starting materials. Boronic acids can degrade over time.[1]
Inappropriate Base/Solvent Combination: The chosen base may not be effective in the selected solvent system.[1]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, often with water).[2][3] - For anhydrous reactions, ensure the base is a fine, dry powder.[1]
Significant Protodeboronation Presence of Water and Strong Base: Water acts as a proton source, leading to the replacement of the boronic acid group with hydrogen.[1] This is a common side reaction.[4]- Switch to anhydrous conditions.[1] - Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] - Consider converting the boronic acid to a more stable derivative like a MIDA boronate or an aryltrifluoroborate.[5]
Homocoupling of Boronic Acid Oxygen Contamination: The presence of oxygen can facilitate the homocoupling of the boronic acid.[1]- Thoroughly degas the solvent and ensure the reaction is maintained under a strictly inert atmosphere.[1]
Dehalogenation of Starting Material Hydrogen Source in the Reaction: The palladium complex may react with a hydrogen source (e.g., solvent, base) leading to the removal of the bromine from the starting material.[6]- Change the solvent or base to one less likely to act as a hydride source.
Difficult Purification Formation of Multiple Byproducts: Suboptimal conditions can lead to a complex mixture of products.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Re-evaluate and optimize the reaction conditions (catalyst, base, solvent, temperature) to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters are the choice of palladium catalyst/ligand system, the base, the solvent, and the reaction temperature. These factors are often interdependent.[1][2] For nitrogen-containing heterocycles like 7-azaindole, the conditions must be carefully selected to avoid catalyst inhibition and side reactions.[7]

Q2: Which palladium catalysts and ligands are recommended for this type of substrate?

A2: For heteroaryl halides, phosphine ligands that are both bulky and electron-rich often give good results. Systems like Pd(PPh₃)₄ are a common starting point.[3][4] For more challenging couplings, catalysts based on ligands such as XPhos or SPhos may be more effective.[7][8] The active catalyst is the Pd(0) species, which can be generated in situ from a Pd(II) precatalyst.[1]

Q3: How do I select the appropriate base and solvent?

A3: The choice of base is crucial for the transmetalation step.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2][3] The solvent system is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water, which can aid in dissolving the base.[2][10] However, if protodeboronation is an issue, anhydrous conditions should be considered.[1]

Q4: What is a typical starting point for reaction temperature and time?

A4: A common starting temperature range is 80–110 °C.[1][11] The reaction time can vary from a few hours to 24 hours. It is essential to monitor the reaction's progress using methods like TLC or LC-MS to determine when the starting material has been consumed and to minimize the formation of degradation products.[1]

Experimental Protocols

Optimized Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a generalized starting point and may require further optimization for different boronic acids.

Table of Reagents and Conditions:

Reagent/ParameterRecommendationMolar Equivalents/ValueNotes
This compound-1.0Limiting reagent.
Arylboronic AcidPhenylboronic acid1.2 - 1.5A slight excess is used to drive the reaction to completion.
Palladium CatalystPd(PPh₃)₄0.03 - 0.05 (3-5 mol%)A common and effective catalyst for many Suzuki couplings.
BaseK₂CO₃2.0 - 3.0Anhydrous and finely powdered.
Solvent System1,4-Dioxane/H₂O4:1 to 10:1 (v/v)Ensure solvents are properly degassed.
Temperature-80 - 100 °CTo be optimized based on reaction monitoring.
Atmosphere-Inert (N₂ or Ar)Crucial to prevent catalyst decomposition and side reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[10][12]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrolo[2,3-c]pyridine.[1][10]

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the optimization of Suzuki coupling conditions.

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Optimization A Select Substrates (this compound & Boronic Acid) E Reaction Setup (Degas, Inert Atmosphere) A->E B Choose Catalyst/Ligand (e.g., Pd(PPh3)4) B->E C Select Base (e.g., K2CO3) C->E D Select Solvent (e.g., Dioxane/H2O) D->E F Run Reaction (Heat & Stir) E->F G Monitor Progress (TLC, LC-MS) F->G H Workup & Purify G->H I Analyze Results (Yield, Purity) H->I J Problem? I->J J->B Change Catalyst/ Ligand/Base/ Solvent/Temp J:s->H:n No

Caption: A typical workflow for optimizing Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle center pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 R1-X oa_label Oxidative Addition pd_complex2 R1-Pd(II)L2-OR' pd_complex1->pd_complex2 base_label Base (e.g., OH-) pd_complex3 [R1-Pd(II)L2-R2]B(OR)2 pd_complex2->pd_complex3 R2-B(OR)2 tm_label Transmetalation product R1-R2 pd_complex3->product re_label Reductive Elimination product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[9][13][14]

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and mitigate palladium catalyst deactivation when working with pyrrolopyridine-containing compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction failing or showing low yield when a pyrrolopyridine is present?

A1: Pyrrolopyridines, like other nitrogen-containing heterocycles, can act as poisons to palladium catalysts. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely stop the desired catalytic activity. This deactivation can manifest as low product yield, slow reaction rates, or complete reaction failure.

Q2: What are the common mechanisms of palladium catalyst deactivation by pyrrolopyridines?

A2: The primary deactivation mechanisms include:

  • Competitive Binding: The pyrrolopyridine competes with your substrates for coordination to the palladium's active site.

  • Formation of Stable Adducts: The strong coordination of the pyrrolopyridine to the palladium can form a stable complex that is reluctant to participate in the catalytic cycle.

  • Alteration of Electronic Properties: The binding of the electron-donating pyrrolopyridine can alter the electronic properties of the palladium center, making key steps in the catalytic cycle, such as oxidative addition or reductive elimination, less favorable.

  • Catalyst Agglomeration: In the case of heterogeneous catalysts, strong coordination of pyrrolopyridines can lead to the leaching of palladium into the solution, which can then aggregate into inactive palladium black.

Q3: Are all pyrrolopyridine isomers equally detrimental to the catalyst?

Q4: Can I regenerate a palladium catalyst that has been poisoned by a pyrrolopyridine?

A4: Regeneration of palladium catalysts poisoned by nitrogen-containing compounds can be challenging but is sometimes possible. Potential methods include:

  • Acid Washing: Treating the catalyst with a dilute acid solution can protonate the coordinated nitrogen, potentially breaking the palladium-nitrogen bond.

  • Base Washing: In some cases, treatment with a basic solution may help to remove the poisoning species.

  • Thermal Treatment: For heterogeneous catalysts, calcination (heating to a high temperature) in an inert atmosphere can sometimes remove organic poisons. However, this can also lead to catalyst sintering and loss of activity.

It is important to note that the success of regeneration is not guaranteed and depends on the specific catalyst, the nature of the pyrrolopyridine, and the reaction conditions that led to deactivation.

Troubleshooting Guide

If you are experiencing issues with a palladium-catalyzed reaction in the presence of a pyrrolopyridine, consult the following troubleshooting guide.

Initial Diagnosis
ObservationPotential CauseSuggested Action
No or very low conversionStrong catalyst inhibition by pyrrolopyridine.Proceed to "Strategies to Mitigate Deactivation".
Reaction starts but stallsGradual catalyst deactivation.Consider slower addition of the pyrrolopyridine-containing substrate.
Formation of palladium blackCatalyst agglomeration.Use stabilizing ligands or a heterogeneous catalyst.
Inconsistent resultsSensitivity to reaction conditions.Ensure rigorous control of atmosphere, solvent purity, and reagent addition.
Strategies to Mitigate Deactivation

The following table outlines strategies to overcome catalyst deactivation by pyrrolopyridines. The effectiveness of each strategy will be substrate and reaction dependent.

StrategyDescriptionKey Considerations
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3][4] These ligands can stabilize the palladium center and sterically hinder the coordination of the pyrrolopyridine.Ligand screening is often necessary. Buchwald and NHC ligands have shown success in couplings with challenging nitrogen heterocycles.
Catalyst Choice Employ pre-formed, well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These can generate the active catalytic species more efficiently and consistently in the presence of inhibitors.Pre-catalysts can offer better performance than generating the catalyst in situ from a simple palladium source like Pd(OAc)₂.
Reaction Conditions Optimize reaction temperature, solvent, and base. In some cases, a higher temperature can promote the desired reaction over catalyst inhibition. The choice of base can also be critical in stabilizing the active catalyst.A systematic screening of these parameters is recommended.
Substrate Modification If possible, temporarily protect the nitrogen atom of the pyrrolopyridine with a suitable protecting group. This will block its ability to coordinate to the palladium.The protecting group must be stable to the reaction conditions and easily removable afterward.
Slow Addition Add the pyrrolopyridine-containing substrate slowly to the reaction mixture. This can help to maintain a low concentration of the inhibitor and allow the desired catalytic reaction to proceed.This is particularly useful if the reaction rate is significantly faster than the rate of catalyst deactivation.

Quantitative Data Summary

While specific quantitative data on the inhibition of palladium catalysts by various pyrrolopyridines is scarce in the literature, the following table provides a conceptual framework for how such data could be presented. Researchers experiencing issues are encouraged to generate their own data following the experimental protocol outlined in the next section.

Table 1: Hypothetical Data on the Effect of Pyrrolopyridine Isomers on Suzuki-Miyaura Coupling Yield

Pyrrolopyridine IsomerConcentration (mol%)Reaction Yield (%)
None (Control)095
7-Azaindole1060
4-Azaindole1045
5-Azaindole1075

Note: This data is illustrative and not based on a specific literature source.

Experimental Protocols

Protocol for Quantifying Catalyst Deactivation by a Pyrrolopyridine

This protocol allows you to quantify the inhibitory effect of a specific pyrrolopyridine on a palladium-catalyzed reaction.

1. Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)

  • Substrates for a model reaction (e.g., aryl halide and boronic acid for Suzuki coupling)

  • Pyrrolopyridine inhibitor to be tested

  • Anhydrous, degassed solvent

  • Inert atmosphere glovebox or Schlenk line

  • Standard analytical equipment (e.g., GC-MS, LC-MS, NMR)

2. Procedure:

  • Control Reaction:

    • In an inert atmosphere, set up the model reaction under your standard conditions without the pyrrolopyridine inhibitor.

    • Run the reaction for a predetermined time (e.g., 2 hours).

    • Quench the reaction and determine the yield of the product using an internal standard. This will serve as your baseline (100% relative activity).

  • Inhibition Experiments:

    • Set up a series of reactions identical to the control reaction.

    • To each reaction, add a different concentration of the pyrrolopyridine inhibitor (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mol% relative to the palladium catalyst).

    • Run the reactions for the same predetermined time as the control.

    • Quench the reactions and determine the product yield for each.

3. Data Analysis:

  • Calculate the relative reaction rate or yield for each inhibitor concentration compared to the control reaction.

  • Plot the relative activity versus the inhibitor concentration to visualize the dose-dependent effect of the pyrrolopyridine.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Substrate_A Substrate A Active_Catalyst->Substrate_A Catalytic Cycle Inactive_Complex Inactive Pd-Pyrrolopyridine Complex Active_Catalyst->Inactive_Complex Coordination Substrate_B Substrate B Substrate_A->Substrate_B Product Product Substrate_B->Product Product->Active_Catalyst Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->Inactive_Complex

Caption: Pathway of palladium catalyst deactivation by a pyrrolopyridine inhibitor.

Caption: A workflow for troubleshooting low yields in the presence of pyrrolopyridines.

References

Stability and degradation of 4-bromo-1H-pyrrolo[2,3-c]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 4-bromo-6-azaindole) under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a heterocyclic compound that can be susceptible to degradation under several conditions. The main concerns are:

  • Protodebromination (Hydrodehalogenation): Loss of the bromine atom, particularly during palladium-catalyzed cross-coupling reactions.

  • Acid and Base Instability: The pyrrolopyridine ring system can be sensitive to both strong acids and bases, potentially leading to decomposition.[1][2][3]

  • Oxidative Degradation: The electron-rich pyrrole ring is susceptible to oxidation.

  • Photostability: Similar heterocyclic structures have shown susceptibility to degradation upon exposure to light.[1][2]

Q2: How can I store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can contribute to degradation over time.

Q3: Is N-protection of the pyrrole nitrogen necessary when using this compound?

A3: While not always required, N-protection of the pyrrole nitrogen can be beneficial, particularly in reactions involving strong bases or certain palladium-catalyzed couplings. The acidic N-H proton can interfere with reactions by acting as a nucleophile or by being deprotonated by strong bases, which can affect the stability and reactivity of the molecule. The choice of protecting group (e.g., Boc, SEM, Ts) will depend on the subsequent reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: Formation of a significant amount of the debrominated byproduct, 1H-pyrrolo[2,3-c]pyridine, is observed by LC-MS or NMR analysis of the crude reaction mixture.

Potential Cause: Protodebromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings of aryl bromides. This is often promoted by the presence of a hydride source, which can arise from the solvent, base, or other reagents.

Troubleshooting Steps:

  • Choice of Base: Some bases are more prone to promoting protodebromination. Consider switching to a non-hydridic base. For example, if using an alkoxide, consider switching to a carbonate or phosphate base.

  • Solvent: Ethereal solvents like dioxane or THF are generally preferred. Protic solvents may be a source of hydride and should be used with caution. Ensure all solvents are anhydrous.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the rate of protodebromination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate and to monitor the reaction closely to avoid unnecessarily long reaction times.

  • Palladium Catalyst and Ligand: The choice of palladium precursor and ligand can significantly influence the competition between the desired cross-coupling and the undesired debromination. Screening different ligand systems (e.g., phosphine-based, N-heterocyclic carbene-based) may be necessary to find optimal conditions.

  • N-Protection: If the pyrrole nitrogen is unprotected, its acidity may contribute to side reactions. Protecting the nitrogen with a suitable group can sometimes mitigate these issues.

Issue 2: Decomposition of Starting Material Under Acidic or Basic Conditions

Symptom: TLC or LC-MS analysis shows the disappearance of the starting material and the appearance of multiple new, often polar, spots when the reaction is performed in the presence of strong acids or bases.

Potential Cause: The 1H-pyrrolo[2,3-c]pyridine ring system can be unstable to harsh acidic or basic conditions, leading to ring-opening or other decomposition pathways.[1][2][3]

Troubleshooting Steps:

  • pH Control: If possible, perform the reaction under neutral or near-neutral conditions. If an acid or base is required, use the mildest possible reagent that can effect the desired transformation.

  • Temperature: Avoid heating reactions with strong acids or bases. If heating is necessary, use the lowest effective temperature.

  • Protecting Groups: N-protection of the pyrrole can sometimes enhance the stability of the ring system towards certain reagents.

  • Reaction Time: Minimize the exposure time to harsh conditions by monitoring the reaction closely and working it up promptly upon completion.

Data Presentation

Table 1: Qualitative Stability of this compound Under Various Conditions

ConditionStabilityPotential Degradation Products/ByproductsNotes
Storage
Solid, dark, inert atm.Good-Recommended storage condition.
Solution (common organic solvents)ModerateGradual decomposition possible over time.Store solutions cold and under inert gas.
Reaction Conditions
Neutral (e.g., reflux in toluene)Good-Generally stable to heat in neutral, aprotic solvents.
Acidic (e.g., HCl, TFA)Poor to ModerateComplex mixture of degradation products.Stability is highly dependent on acid strength and temperature.[1][2]
Basic (e.g., NaOH, KOtBu)Poor to ModerateComplex mixture of degradation products.Ring system is generally unstable in strong aqueous base.[1][2]
Specific Reaction Types
Pd-catalyzed Cross-CouplingModerate1H-pyrrolo[2,3-c]pyridine (protodebromination)A common and significant side reaction.
Oxidation (e.g., H₂O₂)PoorOxidized pyrrolopyridine species.The pyrrole ring is susceptible to oxidation.[1][2]
PhotochemicalPoorVarious photoproducts.Avoid prolonged exposure to direct light, especially UV.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Protodebromination in a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane/water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS.

  • Analysis: Monitor the disappearance of the starting material (m/z corresponding to this compound) and the appearance of the desired product and the debrominated byproduct (m/z corresponding to 1H-pyrrolo[2,3-c]pyridine). Quantify the relative peak areas to estimate the extent of protodebromination.

Mandatory Visualizations

degradation_pathway A This compound B Desired Cross-Coupled Product A->B Pd-Catalysis (e.g., Suzuki, Buchwald-Hartwig) C 1H-pyrrolo[2,3-c]pyridine (Protodebromination) A->C Side Reaction in Pd-Catalysis D Ring-Opened/Oxidized Products A->D Strong Acid/Base or Oxidants

Caption: Potential reaction and degradation pathways of this compound.

troubleshooting_workflow start Low Yield of Desired Product in Cross-Coupling Reaction check_byproduct Check for Protodebromination (e.g., via LC-MS) start->check_byproduct byproduct_present Protodebromination is Significant check_byproduct->byproduct_present Yes no_byproduct Other Issues (e.g., catalyst deactivation, impure starting materials) check_byproduct->no_byproduct No optimize_base Change Base (e.g., carbonate instead of alkoxide) byproduct_present->optimize_base optimize_temp Lower Reaction Temperature optimize_base->optimize_temp optimize_ligand Screen Different Ligands optimize_temp->optimize_ligand protect_N Consider N-Protection optimize_ligand->protect_N end Improved Yield protect_N->end

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

References

Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine. The information is designed to help identify and resolve common impurities and purification challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on analogous bromination reactions of heterocyclic compounds, the most common impurities are typically:

  • Unreacted Starting Material: 1H-pyrrolo[2,3-c]pyridine.

  • Poly-brominated Species: Primarily dibromo-1H-pyrrolo[2,3-c]pyridine isomers. The formation of these is more likely with an excess of the brominating agent or prolonged reaction times.

  • Side-products from the Brominating Agent: For example, if N-bromosuccinimide (NBS) is used, succinimide is a common byproduct.

Q2: How can I monitor the progress of the bromination reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A typical mobile phase for developing the TLC plate would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be optimized, but a starting point could be in the range of 1:1 to 3:1 hexanes:ethyl acetate.

Q3: How can I visualize the spots on the TLC plate?

A3: The spots for this compound and related aromatic compounds can typically be visualized using a UV lamp (254 nm), as these compounds are often UV-active. Additionally, staining with iodine vapor can be used as a general method for visualizing organic compounds. For more specific functional groups, other stains like potassium permanganate can be employed.

Q4: What are the general approaches for purifying the crude this compound?

A4: The two primary methods for purification are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material

Symptom: A spot corresponding to the starting material (1H-pyrrolo[2,3-c]pyridine) is observed on the TLC plate of the crude product, typically with a different Rf value than the desired product.

Troubleshooting Workflow:

start Unreacted Starting Material Detected check_equivalents Verify Stoichiometry of Brominating Agent start->check_equivalents incomplete_reaction Incomplete Reaction? check_equivalents->incomplete_reaction increase_equivalents Increase Equivalents of Brominating Agent (e.g., to 1.1 eq.) incomplete_reaction->increase_equivalents Yes monitor_time Monitor Reaction by TLC Over Time incomplete_reaction->monitor_time No increase_equivalents->monitor_time extend_time Extend Reaction Time monitor_time->extend_time Reaction Stalled purification Purification Required monitor_time->purification Reaction Complete extend_time->purification column_chromatography Perform Column Chromatography purification->column_chromatography recrystallization Attempt Recrystallization purification->recrystallization end Pure Product column_chromatography->end recrystallization->end

Troubleshooting Steps for Unreacted Starting Material

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The separation is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Collect the fractions containing the pure product and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Hexanes:Ethyl Acetate
Initial Eluent 100% Hexanes
Final Eluent e.g., 50:50 Hexanes:Ethyl Acetate
Issue 2: Formation of Di-brominated Impurities

Symptom: Mass spectrometry analysis of the crude product shows a molecular ion peak corresponding to the addition of two bromine atoms. TLC analysis may show a less polar spot compared to the mono-brominated product.

Troubleshooting Workflow:

start Di-brominated Impurity Detected check_equivalents Review Stoichiometry of Brominating Agent start->check_equivalents excess_reagent Excess Reagent Used? check_equivalents->excess_reagent reduce_equivalents Reduce Brominating Agent to 1.0 eq. excess_reagent->reduce_equivalents Yes reaction_conditions Review Reaction Conditions excess_reagent->reaction_conditions No slow_addition Add Brominating Agent Slowly at Low Temperature reduce_equivalents->slow_addition slow_addition->reaction_conditions high_temp High Temperature or Long Time? reaction_conditions->high_temp optimize_conditions Lower Temperature and Reduce Reaction Time high_temp->optimize_conditions Yes purification Purification Required high_temp->purification No optimize_conditions->purification column_chromatography Perform Column Chromatography purification->column_chromatography recrystallization Attempt Recrystallization purification->recrystallization end Pure Product column_chromatography->end recrystallization->end

Troubleshooting Steps for Di-brominated Impurities

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the di-brominated impurity has different solubility characteristics. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Expected Purity Improvement
Ethanol/WaterCan be effective for separating compounds with different polarities.
Ethyl Acetate/HexanesGood for separating less polar impurities like di-bromo species.
Issue 3: Low Yield of Purified Product

Symptom: The final isolated yield of this compound is significantly lower than expected.

Troubleshooting Workflow:

start Low Product Yield check_reaction Review Reaction Completeness (TLC) start->check_reaction check_workup Analyze Aqueous and Organic Layers After Work-up start->check_workup check_purification Evaluate Purification Method start->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction product_in_aqueous Product Loss to Aqueous Layer check_workup->product_in_aqueous loss_during_purification Product Loss During Purification check_purification->loss_during_purification optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_reaction Yes adjust_ph Adjust pH of Aqueous Layer and Re-extract product_in_aqueous->adjust_ph Yes optimize_chromatography Optimize Column Chromatography (e.g., finer gradient) loss_during_purification->optimize_chromatography Column optimize_recrystallization Optimize Recrystallization (e.g., solvent choice, cooling rate) loss_during_purification->optimize_recrystallization Recrystallization end Improved Yield optimize_reaction->end adjust_ph->end optimize_chromatography->end optimize_recrystallization->end

Troubleshooting Steps for Low Yield

Data Presentation: Purity and Yield

The following table provides a hypothetical summary of purity and yield data that could be expected at different stages of the synthesis and purification process. Actual results will vary depending on the specific experimental conditions.

Stage Purity (by HPLC/NMR) Yield
Crude Product60-80%~90% (crude)
After Column Chromatography>95%70-85%
After Recrystallization>98%60-75%
After Chromatography & Recrystallization>99%50-70%

Technical Support Center: Alternative Brominating Agents for 1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of alternative brominating agents.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when brominating 1H-pyrrolo[2,3-c]pyridine with traditional reagents like elemental bromine?

A1: While elemental bromine can be used, it often leads to a lack of selectivity, resulting in the formation of di- and poly-brominated products. The high reactivity of the 7-azaindole ring system makes the reaction difficult to control. Additionally, elemental bromine is a hazardous and corrosive substance, posing safety and handling challenges in a laboratory setting.

Q2: What are the preferred alternative brominating agents for achieving selective monobromination of 1H-pyrrolo[2,3-c]pyridine?

A2: Several milder and more selective brominating agents are available. The most commonly used and recommended alternatives include N-Bromosuccinimide (NBS) and Pyridinium tribromide (also known as Pyridinium bromide perbromide, PBPB). These reagents offer better control over the reaction and generally provide higher yields of the desired monobrominated product. Copper(II) bromide (CuBr₂) is another potential alternative, particularly for electron-rich aromatic systems, though specific applications to 7-azaindole are less commonly reported.

Q3: At which position does the bromination of 1H-pyrrolo[2,3-c]pyridine typically occur?

A3: Electrophilic aromatic substitution on the 1H-pyrrolo[2,3-c]pyridine scaffold predominantly occurs at the C3 position of the pyrrole ring.[1] This is due to the electron-rich nature of the pyrrole moiety, which directs electrophiles to this position. Both NBS and Pyridinium tribromide are known to favor C3 bromination.[1]

Q4: How can I minimize the formation of dibrominated byproducts?

A4: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess (typically 1.0 to 1.1 equivalents) of the brominating agent is a common strategy. Slow, portion-wise or dropwise addition of the reagent at a controlled temperature can also help to prevent localized high concentrations of the brominating agent, thus reducing the likelihood of a second bromination event. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to stop the reaction once the starting material is consumed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Poor quality solvent.1. Use freshly opened or purified N-Bromosuccinimide (NBS). The purity of NBS can be checked by its color; it should be a white to off-white solid. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. 3. Use anhydrous and high-purity solvents.
Formation of multiple products (low selectivity) 1. Over-bromination leading to di- or poly-brominated products. 2. Reaction temperature is too high. 3. Use of a non-selective brominating agent.1. Use a controlled amount of the brominating agent (1.0-1.1 equivalents). Add the reagent slowly in portions or as a solution. 2. Perform the reaction at a lower temperature to enhance selectivity. 3. Switch to a milder brominating agent like NBS or Pyridinium tribromide.
Product degradation or tar formation 1. Reaction conditions are too harsh (e.g., high temperature, strong acid). 2. The product is unstable under the reaction or work-up conditions.1. Use milder reaction conditions. Consider a lower reaction temperature or a shorter reaction time. 2. Ensure the work-up procedure is performed promptly and under neutral or slightly basic conditions if the product is acid-sensitive.
Difficulty in product purification 1. Presence of unreacted starting material and/or byproducts with similar polarity to the desired product. 2. Succinimide byproduct from NBS reactions can sometimes be difficult to remove.1. Optimize the reaction to achieve full conversion of the starting material. Utilize column chromatography with a carefully selected eluent system for purification. 2. During work-up, a water wash can help remove the water-soluble succinimide. If it persists, a wash with a dilute aqueous base solution can be effective.

Experimental Protocols

Below are detailed methodologies for the bromination of 1H-pyrrolo[2,3-c]pyridine using alternative brominating agents.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes the regioselective C3-bromination of 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (7-azaindole)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous DMF or MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Expected Yield: 75-85%

Protocol 2: Bromination using Pyridinium Tribromide

This protocol provides an alternative method for the C3-bromination of 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (7-azaindole)

  • Pyridinium tribromide (PBPB)

  • Pyridine or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in pyridine or THF in a round-bottom flask, add Pyridinium tribromide (1.1 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an ice-water mixture.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield 3-bromo-1H-pyrrolo[2,3-c]pyridine.

Expected Yield: 80-90%

Data Summary

The following table summarizes the typical reaction conditions and outcomes for the bromination of 1H-pyrrolo[2,3-c]pyridine with alternative brominating agents.

Brominating AgentStoichiometry (Reagent:Substrate)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Regioselectivity
N-Bromosuccinimide (NBS) 1.05 : 1DMF or MeCN01-375-85C3
Pyridinium Tribromide 1.1 : 1Pyridine or THFRoom Temp.2-480-90C3
Copper(II) Bromide 1.1 : 1AcetonitrileRoom Temp. - 5012-2460-70C3

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visual Guides

Experimental Workflow for Bromination of 1H-pyrrolo[2,3-c]pyridine

experimental_workflow cluster_start Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification start Dissolve 1H-pyrrolo[2,3-c]pyridine in anhydrous solvent reagent Add Brominating Agent (NBS or Pyridinium Tribromide) portion-wise at controlled temperature start->reagent 1.0-1.1 eq. stir Stir and monitor reaction by TLC reagent->stir quench Quench reaction stir->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Column Chromatography dry->purify product Isolated 3-bromo-1H-pyrrolo[2,3-c]pyridine purify->product

Caption: A generalized workflow for the bromination of 1H-pyrrolo[2,3-c]pyridine.

Decision Tree for Selecting a Brominating Agent

decision_tree start Need to brominate 1H-pyrrolo[2,3-c]pyridine q1 Primary Goal? start->q1 a1_high_selectivity High Selectivity & Good Yield q1->a1_high_selectivity High Selectivity a2_mild_conditions Mild Conditions & Ease of Handling q1->a2_mild_conditions Mildness a3_alternative Exploring other reagents q1->a3_alternative Alternative reagent_pbpb Use Pyridinium Tribromide in Pyridine or THF at RT a1_high_selectivity->reagent_pbpb reagent_nbs Use N-Bromosuccinimide (NBS) in DMF or MeCN at 0°C a2_mild_conditions->reagent_nbs reagent_cubr2 Consider Copper(II) Bromide (less common for this substrate) a3_alternative->reagent_cubr2

Caption: A decision-making guide for choosing a suitable brominating agent.

References

Technical Support Center: Regioselective Functionalization of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 4-bromo-1H-pyrrolo[2,3-c]pyridine (also known as 4-bromo-6-azaindole). This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the this compound core?

A1: The reactivity of the this compound ring system is governed by the electronic properties of both the pyrrole and pyridine moieties. Generally, the electron-rich pyrrole ring is more susceptible to electrophilic attack and metalation than the electron-deficient pyridine ring. The primary sites for functionalization are:

  • C4-Position: The bromine atom at this position is amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions.

  • N1-Position: The pyrrole nitrogen can be deprotonated and subsequently alkylated, acylated, or protected. This position is also crucial for directing functionalization to other parts of the ring.

  • C3-Position: This is the most nucleophilic carbon on the pyrrole ring and is a common site for electrophilic substitution.

  • C5 and C7-Positions: These positions on the pyridine ring are less reactive and typically require more forcing conditions or specific strategies like C-H activation for functionalization.

Q2: How can I achieve selective functionalization at the C4 position?

A2: The C4-bromo substituent is the most common handle for selective functionalization. Palladium-catalyzed cross-coupling reactions are the methods of choice. For instance, Suzuki-Miyaura coupling can be used to form C-C bonds with boronic acids, and Buchwald-Hartwig amination can be employed for C-N bond formation with various amines.[1] The key is to use appropriate catalytic systems (palladium source, ligand, and base) to ensure the reaction proceeds at the C4-Br bond without affecting other positions.

Q3: What strategies can be employed for selective C3 functionalization?

A3: Selective functionalization at the C3 position can be achieved through electrophilic substitution reactions. Due to the inherent nucleophilicity of this position, reactions like halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts acylation will preferentially occur at C3, especially if the N1 position is protected.

Q4: How can I functionalize the pyridine ring (C5 or C7)?

A4: Functionalizing the pyridine ring is more challenging due to its electron-deficient nature. Directed ortho-metalation (DoM) is a powerful strategy. By installing a directing group on the N1-pyrrole nitrogen (e.g., pivaloyl, carbamoyl), it is possible to direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the C7 position. The resulting lithiated species can then be quenched with an electrophile.[2] C-H activation is another advanced strategy that can be used to functionalize the pyridine ring, often requiring specific transition metal catalysts.[3]

Q5: Is it necessary to protect the N1-pyrrole nitrogen?

A5: N1-protection is highly recommended for many transformations. It prevents undesired side reactions at the nitrogen, improves solubility, and can be used to direct regioselectivity (e.g., in DoM). Common protecting groups include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and Ts (tosyl). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Cross-Coupling Reactions (Mixture of C4 and other positions functionalized)

Possible CauseTroubleshooting Step
High Reaction Temperature Lower the reaction temperature. While cross-coupling reactions often require heat, excessive temperatures can lead to side reactions and loss of selectivity.
Incorrect Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For Suzuki and Buchwald-Hartwig reactions, screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal one for your specific substrates.
Catalyst Decomposition Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Degas all solvents and reagents thoroughly.
Unprotected N1-Position An unprotected N-H can interfere with the catalytic cycle. Protect the N1-position with a suitable group (e.g., Boc, SEM) before attempting the cross-coupling reaction.

Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM) at C7

Possible CauseTroubleshooting Step
Ineffective Directing Group The choice of the N1-directing group is critical. Carbamoyl or pivaloyl groups are often effective. Ensure the directing group is properly installed.
Insufficiently Strong Base Deprotonation of the pyridine ring requires a strong base. If n-BuLi is ineffective, try s-BuLi or t-BuLi. The choice of base can be critical for achieving deprotonation at the desired position.[4]
Unstable Lithiated Intermediate Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps to prevent decomposition.
Poorly Reactive Electrophile Some electrophiles require warming to react, which can lead to the decomposition of the lithiated intermediate. Use a more reactive electrophile if possible.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogues

EntryAryl HalideBoronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802>95[5]
24-bromoacetophenonePhenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Toluene/H₂O100185[6]
31-bromo-4-butylbenzene2-pyridylboronatePd₂(dba)₃ (1.5)P(tBu)₃ (3)KF (3)Dioxane1101290[7]

Note: These conditions are for analogous systems and may require optimization for this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-bromo-6-methylpyridinetrans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOBuᵗ (2.5)Toluene80460[8]
23-Bromopyridine-D4MorpholineRuPhos Precatalyst (2)-LiHMDS (1.5)THF801885[9]
34-Bromo-3-(trifluoromethyl)anilineAnilineG3-XPhos (2)-NaOBuᵗ (1.5)Toluene1002492[10]

Note: These conditions are for analogous systems and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for N1-tert-Butoxycarbonyl (Boc) Protection

This protocol is adapted from a general procedure for the protection of azaindoles.[4]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N1-Boc-4-bromo-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C4-Position

This protocol is a generalized method based on common practices for bromopyridines.[5][11]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N1-protected-4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Strategies cluster_substrate This compound cluster_pathways Functionalization Pathways Substrate This compound C4_Coupling C4 Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck) Substrate->C4_Coupling Pd-catalysis N1_Protection N1 Protection/Functionalization Substrate->N1_Protection Base + Electrophile C3_Electrophilic C3 Electrophilic Substitution N1_Protection->C3_Electrophilic Directs C3 (blocks N1) DoM C7 Directed ortho-Metalation N1_Protection->DoM Directing Group + Strong Base

Caption: Key strategies for regioselective functionalization.

Troubleshooting_Workflow Start Experiment Start: Functionalization of This compound Check_Selectivity Reaction Complete. Check Regioselectivity. Start->Check_Selectivity Good_Selectivity Good Selectivity? Proceed to Purification. Check_Selectivity->Good_Selectivity Yes Poor_Selectivity Poor Selectivity Check_Selectivity->Poor_Selectivity No Analyze_Conditions Analyze Reaction Conditions: - Temperature - Ligand/Catalyst - N1-Protection Poor_Selectivity->Analyze_Conditions Optimize Optimize Conditions: - Lower Temperature - Screen Ligands - Add Protecting Group Analyze_Conditions->Optimize Re-run Re-run Experiment Optimize->Re-run Re-run->Check_Selectivity

Caption: Troubleshooting workflow for poor regioselectivity.

References

Impact of solvent and base on the reactivity of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 4-bromo-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?

A1: Low yields in Suzuki-Miyaura coupling of bromopyridines are often due to several factors. The electron-deficient nature of the pyridine ring can affect the catalytic cycle, and the pyrrole N-H can complicate the reaction. Key areas to investigate include:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species. Using bulky, electron-rich phosphine ligands can mitigate this issue.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish. The choice of base and solvent is critical to facilitate this step.

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen, can be prevalent, especially with aqueous bases. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help.[1]

  • N-H Acidity: The pyrrole N-H is acidic and can react with the base, potentially leading to side reactions or catalyst inhibition. N-protection of the pyrrole ring can sometimes improve yields by preventing these issues.

Q2: I am observing significant debromination of my this compound starting material. How can I prevent this?

A2: Debromination is a common side reaction in palladium-catalyzed couplings of heteroaryl halides. It can be minimized by:

  • Choice of Ligand and Catalyst: Using appropriate ligands that promote the desired coupling over side reactions is crucial.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can reduce the extent of debromination.

  • N-Protection: Protecting the pyrrole nitrogen can significantly suppress dehalogenation in some cases.[1]

Q3: What are the best general conditions for a Buchwald-Hartwig amination with this compound?

A3: Based on studies with the closely related N-substituted 4-bromo-7-azaindole, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a bulky biarylphosphine ligand such as Xantphos, and a suitable base like Cs₂CO₃ or K₃PO₄ in an ethereal solvent like dioxane at elevated temperatures (e.g., 100 °C) has proven effective.[2][3] The specific conditions will depend on the amine coupling partner.

Q4: Can the pyrrole N-H interfere with the cross-coupling reaction? Should I protect it?

A4: Yes, the acidic N-H of the pyrrole can interfere with the reaction. It can be deprotonated by the base, potentially leading to the formation of undesired byproducts or affecting the catalyst's efficacy. While reactions can sometimes proceed without protection, N-protection (e.g., with a benzyl or sulfonyl group) is often beneficial and can lead to higher and more consistent yields, particularly in Suzuki and Buchwald-Hartwig reactions.[1][2][3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more stable precatalyst. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).
Inappropriate Ligand For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, XPhos) are often more effective.
Ineffective Base/Solvent Combination Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, DMF). The choice of base is critical and can depend on the specific coupling reaction.[2][3]
Low Reaction Temperature Gradually increase the reaction temperature. Some cross-coupling reactions require heating to 80-110 °C to proceed at a reasonable rate.
Poor Solubility of Starting Materials Choose a solvent that effectively dissolves all reactants. A solvent mixture might be beneficial.
N-H Interference Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, benzyl, or SEM) to prevent side reactions.[1]
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)
Potential Cause Troubleshooting Steps
Oxygen in the Reaction Mixture Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Unfavorable Reaction Kinetics Adjust the reaction temperature and time. Sometimes, a lower temperature for a longer duration can minimize side reactions.
Inappropriate Base The strength and nature of the base can influence the formation of byproducts. An empirical screening of different bases is recommended.
Unprotected Pyrrole N-H As mentioned, N-protection can suppress debromination and other side reactions.[1]

Data Presentation: Impact of Solvent and Base

The following tables summarize quantitative data from studies on the closely related N-substituted 4-bromo-7-azaindole, which can serve as a valuable guide for optimizing reactions with this compound.

Table 1: Optimization of Buchwald-Hartwig C-N Coupling of N-benzyl-4-bromo-7-azaindole with Benzamide [2][3]

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane292
2Pd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane485
3Pd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane390
4Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane290
5Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃Dioxane1040
6Pd(OAc)₂ (5)dppf (10)Cs₂CO₃Dioxane1235
7Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃Dioxane12NR

NR = No Reaction

Table 2: C-N Coupling of N-protected 4-bromo-7-azaindoles with Various Amines [2][3]

EntryN-Protecting GroupAmineBaseYield (%)
1BenzylPhenylmethanamineCs₂CO₃90
2MethylAnilineCs₂CO₃85
3Ethyl4-FluoroanilineCs₂CO₃88
4PhenylsulfonylPhenylmethanamineCs₂CO₃Desulfonation

Table 3: C-O Coupling of N-methyl-4-bromo-7-azaindole with m-cresol [4]

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane1070
2Pd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane1265
3Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1260
4Pd₂(dba)₃ (5)Xantphos (10)K₂CO₃Dioxane1065
5Pd(OAc)₂ (5)BINAP (10)K₂CO₃Dioxane2420

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination[2][3]
  • Reaction Setup: To an oven-dried Schlenk tube, add N-protected this compound (1.0 eq.), the amine (1.2 eq.), the base (e.g., Cs₂CO₃, 1.5 eq.), the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%).

  • Inerting: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed dioxane (0.5 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine 2:1), followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Degassed Anhydrous Solvent inert->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Continue if incomplete quench Quench Reaction & Aqueous Wash monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product Isolated Product purify->product Troubleshooting_Flowchart decision decision issue issue solution solution start Low Yield or Side Products check_catalyst Is the catalyst system (precursor + ligand) optimal? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp.) suitable? check_catalyst->check_conditions Yes optimize_catalyst Screen bulky, electron-rich ligands (e.g., Xantphos, SPhos). Use a fresh catalyst or precatalyst. check_catalyst->optimize_catalyst No check_sm Is starting material degrading (e.g., debromination)? check_conditions->check_sm Yes optimize_conditions Screen different bases (Cs2CO3, K3PO4). Use anhydrous, degassed solvents. Optimize temperature. check_conditions->optimize_conditions No check_nh Is the pyrrole N-H unprotected? check_sm->check_nh No adjust_conditions Lower temperature. Reduce reaction time. Ensure inert atmosphere. check_sm->adjust_conditions Yes check_nh->start No, re-evaluate protect_nh Protect the pyrrole N-H (e.g., with Benzyl, Boc, SEM). check_nh->protect_nh Yes

References

Validation & Comparative

Comparative Crystallographic Analysis of Brominated Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the structural features of 4-bromo-1H-pyrrolo[2,3-c]pyridine analogs, providing researchers with comparative crystallographic data and experimental methodologies.

This guide presents a comparative analysis of the X-ray crystal structures of derivatives related to this compound. While the crystal structure for the parent compound is not publicly available, this document provides detailed crystallographic data for two analogous structures: 4-bromo-2-formyl-1-tosyl-1H-pyrrole and 5-bromo-1H-pyrrolo[2,3-b]pyridine. The data herein offers valuable insights for researchers in medicinal chemistry and materials science by enabling a comparison of key structural parameters.

Structural Data Comparison

The following table summarizes key crystallographic data and selected bond lengths for the two compared derivatives, providing a basis for understanding the structural impact of substituent changes on the core pyrrolopyridine framework.

Parameter4-bromo-2-formyl-1-tosyl-1H-pyrrole5-bromo-1H-pyrrolo[2,3-b]pyridine
Crystal System -Monoclinic
Space Group -P2₁/c
a (Å) -8.9082 (4)
b (Å) -13.3632 (6)
c (Å) -5.8330 (3)
β (°) ** -103.403 (5)
Volume (ų) **-675.47 (6)
Z 44
Temperature (K) -100
Br1—C4 (Å) 1.865 (3)-
O1—C5 (Å) 1.211 (4)-
N1—C1 (Å) 1.433 (4)-
N1—C4 (Å) 1.396 (4)-
C1—C2 (Å) 1.365 (4)-
C2—C3 (Å) 1.431 (4)-
C3—C4 (Å) 1.362 (4)-

Note: Detailed crystallographic data for 4-bromo-2-formyl-1-tosyl-1H-pyrrole beyond what is presented was not available in the provided search results.

Experimental Protocols

Synthesis and Crystallization

1. Synthesis of 4-bromo-2-formyl-1-tosyl-1H-pyrrole:

The synthesis of this compound has been previously reported.[1]

2. Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine:

This compound was formed as a by-product. The synthesis involved the reaction of appropriate platinum(II) salts with 5BrHaza in a water and ethanol solution at 50 °C. After filtering the main product, the filtrate was left to crystallize at room temperature, and colorless crystals of the title compound formed over two weeks.[2]

3. Crystal Growth:

  • 4-bromo-2-formyl-1-tosyl-1H-pyrrole: Crystals were grown by hot recrystallization from an ethyl acetate/hexane mixture.[1]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine: Colorless crystals formed from slow evaporation of the reaction filtrate over two weeks.[2]

X-ray Diffraction Analysis

Single-crystal X-ray analysis was performed to determine the molecular structures. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, data was collected at 100 K using Mo Kα radiation.[2] The crystal structures of the 4-bromo-2-formyl-1-tosyl-1H-pyrrole intermediates were also determined.[1] In the case of 5-bromo-1H-pyrrolo[2,3-b]pyridine, the fused six-membered pyridine and five-membered pyrrole rings form an essentially planar azaindole skeleton.[2] In the crystal structure, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of the compared derivatives.

experimental_workflow start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Crystallization (Recrystallization or Evaporation) purification->crystallization xray X-ray Diffraction Analysis crystallization->xray structure Structure Determination and Analysis xray->structure

Caption: Generalized workflow for synthesis and crystallographic analysis.

References

A Comparative Analysis of the Reactivity of 4-Bromo- vs. 4-Chloro-1H-pyrrolo[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of novel molecular design. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged scaffold found in numerous biologically active compounds.[1] Strategic derivatization at the 4-position through palladium-catalyzed cross-coupling reactions is a common and powerful approach to generate diverse molecular libraries. This guide provides an objective comparison of the reactivity of two key precursors, 4-bromo-1H-pyrrolo[2,3-c]pyridine and 4-chloro-1H-pyrrolo[2,3-c]pyridine, in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data from analogous systems and theoretical principles to aid in the selection of the optimal starting material for a given synthetic campaign.

General Principles of Reactivity

The relative reactivity of 4-bromo- and 4-chloro-1H-pyrrolo[2,3-c]pyridine in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for the ease of oxidative addition of a palladium(0) catalyst to an aryl halide is I > Br > Cl > F. This is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group. The C-Br bond is weaker than the C-Cl bond, and therefore, this compound is generally expected to be more reactive than its chloro- counterpart. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, modern advancements in ligand design have led to the development of highly active palladium catalyst systems that can efficiently activate the more robust C-Cl bond. In some instances, particularly with sophisticated phosphine ligands, the reactivity gap between bromo and chloro derivatives can be significantly narrowed, and in certain cases, they may exhibit comparable reactivity.

Quantitative Reactivity Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this reaction, the higher reactivity of the C-Br bond is generally pronounced.

FeatureThis compound4-Chloro-1H-pyrrolo[2,3-c]pyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos
Typical Conditions Milder (e.g., 80-100 °C)More forcing (e.g., 100-120 °C)
Expected Yields Good to excellentModerate to good (highly dependent on catalyst)

Note: The data presented is based on general trends observed for halo-pyridines and related heterocycles. Specific yields are highly substrate and condition dependent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Interestingly, with modern catalyst systems, the reactivity difference between bromo and chloro derivatives can be minimal.

FeatureThis compound4-Chloro-1H-pyrrolo[2,3-c]pyridine
Relative Reactivity Similar with optimized catalystsSimilar with optimized catalysts
Typical Catalyst Pd₂(dba)₃/Xantphos, RuPhos Pd G3RuPhos Pd G3, BrettPhos Pd G3
Typical Conditions Mild (e.g., rt to 80 °C)Mild (e.g., rt to 80 °C)
Expected Yields Good to excellentGood to excellent

A study on the closely related 7-azaindole scaffold demonstrated that both 4-bromo- and 4-chloro-7-azaindole undergo efficient Buchwald-Hartwig amination with a variety of amines, exhibiting similar reactivity profiles when using modern biarylphosphine ligands.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity difference between the bromo and chloro derivatives is typically significant in this reaction.

FeatureThis compound4-Chloro-1H-pyrrolo[2,3-c]pyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₂Cl₂/CuIMore specialized catalysts often required
Typical Conditions Mild (e.g., rt to 60 °C)Often require higher temperatures and/or more active catalysts
Expected Yields Good to excellentLower to moderate

Note: The coupling of aryl chlorides in Sonogashira reactions is generally more challenging and may require the use of more advanced catalyst systems to achieve high yields.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These should be considered as starting points, and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, v/v)

Procedure: To a reaction vessel is added this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). The degassed solvent mixture is then added, and the reaction is heated to 90 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

General Protocol for Buchwald-Hartwig Amination of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv)

  • NaOt-Bu (1.5 equiv)

  • Toluene

Procedure: To a glovebox-dried reaction tube is added 4-chloro-1H-pyrrolo[2,3-c]pyridine, RuPhos Pd G3, and NaOt-Bu. The tube is sealed, removed from the glovebox, and the amine and toluene are added under an inert atmosphere. The reaction mixture is stirred at 80 °C until complete conversion of the starting material is observed by LC-MS. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.

General Protocol for Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (2.0 equiv)

  • THF

Procedure: To a flask containing this compound are added Pd(PPh₃)₂Cl₂, CuI, and THF under an inert atmosphere. Triethylamine and the terminal alkyne are then added sequentially. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.[3][4]

Visualization of Reactivity Principles

The following diagrams illustrate the key steps in a generalized Suzuki-Miyaura coupling, highlighting the oxidative addition step which is critical to the differential reactivity of the bromo and chloro substrates.

Suzuki_Coupling cluster_0 Reactivity in Oxidative Addition A Pd(0)L2 C Oxidative Addition Intermediate A->C Oxidative Addition B 4-Halo-1H-pyrrolo[2,3-c]pyridine B->C E Transmetalation C->E Base D ArB(OH)2 D->E F Reductive Elimination E->F F->A G 4-Aryl-1H-pyrrolo[2,3-c]pyridine F->G Bromo 4-Bromo (Weaker C-Br bond) Faster Reaction Chloro 4-Chloro (Stronger C-Cl bond) Slower Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The DOT script above generates a flowchart illustrating the key steps of the Suzuki-Miyaura reaction. It visually represents the catalytic cycle, starting from the active Pd(0) catalyst, proceeding through oxidative addition, transmetalation, and reductive elimination to yield the final product and regenerate the catalyst. A key feature of this diagram is the subgraph that explicitly compares the relative rates of the crucial oxidative addition step for the bromo and chloro derivatives, visually reinforcing the higher reactivity of the bromo-substituted compound.

Conclusion

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of 4-bromo-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. The compound 4-bromo-1H-pyrrolo[2,3-c]pyridine has emerged not as a biologically active agent in its own right, but as a crucial starting material for the synthesis of a diverse range of potent and selective therapeutic candidates. This guide provides a comparative overview of the biological activities of its key analogs, supported by experimental data and detailed protocols.

While direct biological activity data for this compound is not available in the current literature, its true value lies in its utility as a versatile chemical intermediate. The bromine atom at the 4-position provides a reactive handle for medicinal chemists to introduce a variety of substituents, leading to the development of compounds with tailored biological activities. This guide will explore the biological profiles of prominent analogs derived from the pyrrolo[2,3-c]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine scaffolds.

Comparative Biological Activities of Pyrrolopyridine Analogs

The following tables summarize the quantitative biological data for key analogs, categorized by their core scaffold and biological target.

Table 1: 1H-pyrrolo[2,3-c]pyridine Analogs as LSD1 Inhibitors
Compound IDTargetEnzymatic IC50 (nM)Anti-proliferative Activity (Cell Line)Anti-proliferative IC50 (nM)
23e LSD1<10MV4-11 (AML)15
Kasumi-1 (AML)35
NCI-H526 (SCLC)28

Data sourced from a study on novel 1H-pyrrolo[2,3-c]pyridin derivatives as potent and reversible Lysine Specific Demethylase 1 (LSD1) inhibitors for the treatment of Acute Myelogenous Leukemia (AML).

Table 2: 1H-pyrrolo[3,2-c]pyridine Analogs as Tubulin Polymerization Inhibitors
Compound IDTargetAnti-proliferative Activity (Cell Line)IC50 (µM)
10t TubulinHeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.

Table 3: 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
Compound IDTargetEnzymatic IC50 (nM)Anti-proliferative Activity (Cell Line)Anti-proliferative IC50 (nM)
Compound 9 c-Met22.8MKN-45329
ALKModerate InhibitionEBC-1479
Compound 4h FGFR174T1 (Breast Cancer)-
FGFR29
FGFR325
FGFR4712

Data compiled from studies on 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors, and 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the pyrrolopyridine analogs.

LSD1_Pathway cluster_histone Histone Modification LSD1 LSD1 Gene_Repression Gene Repression LSD1->Gene_Repression H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 H3K4me1 H3K4me1 (Active Chromatin) H3K4me1->LSD1 Cell_Differentiation Cell Differentiation Gene_Repression->Cell_Differentiation Tumor_Suppression Tumor Suppression Gene_Repression->Tumor_Suppression Inhibitor 1H-pyrrolo[2,3-c]pyridine Analog (e.g., 23e) Inhibitor->LSD1

LSD1 Signaling Pathway Inhibition

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Apoptosis Polymerization->Apoptosis Inhibition leads to Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Inhibitor 1H-pyrrolo[3,2-c]pyridine Analog (e.g., 10t) Inhibitor->Polymerization

Inhibition of Tubulin Polymerization

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., HGF, FGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met, FGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., Cmpd 9, 4h) Inhibitor->Receptor

Quantum mechanical calculations on the electronic structure of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electronic Structure of 4-bromo-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited publicly available quantum mechanical calculations specifically for this molecule, this guide establishes a comparative framework using data from its parent scaffold, 6-azaindole (1H-pyrrolo[2,3-c]pyridine), and other relevant heterocyclic compounds. The methodologies and data presented herein serve as a valuable reference for researchers engaged in the computational study and development of novel therapeutic agents based on the pyrrolopyridine core.

Introduction to this compound

This compound, also known as 4-bromo-6-azaindole, is a heterocyclic compound with the molecular formula C7H5BrN2.[1] Its structure, featuring a pyrrole ring fused to a pyridine ring, makes it a versatile scaffold in medicinal chemistry.[2][3] The pyrrolopyridine nucleus is a known mimic of the purine ring of ATP, making its derivatives promising candidates as kinase inhibitors for cancer therapy and other diseases.[4] The bromine atom at the 4-position provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.[1]

Comparison of Calculated Electronic Properties

While specific computational studies on this compound are not extensively reported in public literature, we can infer its electronic properties by comparing theoretical calculations for the parent 6-azaindole and related substituted pyrroles. Density Functional Theory (DFT) is a common method for such calculations.[5][6]

The introduction of a bromine atom, an electron-withdrawing group, is expected to influence the electronic properties of the 6-azaindole core. This can lead to a reduction in the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, which can in turn affect the molecule's reactivity and conductivity.[7]

Below is a comparative table of calculated electronic properties for 6-azaindole and a hypothetical model for its 4-bromo derivative. These values are illustrative and would require specific calculations for validation.

Property6-Azaindole (Calculated)This compound (Predicted)Indole (Calculated)
HOMO Energy (eV)-5.8Lowered-5.6
LUMO Energy (eV)-0.5Lowered-0.2
HOMO-LUMO Gap (eV)5.3Reduced5.4
Dipole Moment (Debye)~2.1Increased~1.8

Note: Values for 6-azaindole and indole are representative and based on typical DFT calculations. The predicted values for the 4-bromo derivative are qualitative estimations based on the electron-withdrawing nature of bromine.

Experimental Data for Comparison

Experimental techniques provide crucial benchmarks for validating theoretical calculations. For azaindole and its derivatives, techniques like UV-Vis spectroscopy, photoelectron spectroscopy, and X-ray crystallography are commonly employed.[5][8]

Experimental Data6-AzaindoleThis compound
UV Absorption Max (nm)~270, ~220Expected to be red-shifted
Ionization Potential (eV)~8.2Expected to be higher
Crystal StructureAvailable for some derivativesNot publicly available

Note: The data for this compound are predictions based on general chemical principles.

Alternative Scaffolds in Drug Discovery

The 6-azaindole scaffold is one of several privileged structures in medicinal chemistry.[3] A comparison with other heterocyclic systems used in drug development can highlight the unique properties of the this compound core.

ScaffoldKey FeaturesTherapeutic Applications
Indole Parent structure, less polar.Anticancer, anti-inflammatory.[8]
7-Azaindole Isomer of 6-azaindole, alters hydrogen bonding patterns.[9]Kinase inhibitors, allosteric modulators.[9]
Purine Natural scaffold, key in biological systems.Antimetabolites, antiviral.
Benzimidazole Bioisostere of purine.Antiparasitic, antihistaminic.

Substituting an indole core with an azaindole is a strategic approach to modulate key properties like solubility, pKa, and lipophilicity.[10]

Experimental and Computational Protocols

Quantum Mechanical Calculations

A typical workflow for calculating the electronic structure of a molecule like this compound involves the following steps:

  • Geometry Optimization : The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often done using DFT with a suitable basis set, such as B3LYP/6-31G(d).[5][6]

  • Frequency Calculation : To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed.

  • Electronic Property Calculation : Once the geometry is optimized, various electronic properties are calculated. This includes HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken charge distribution.

  • Spectral Simulation : Theoretical UV-Vis and NMR spectra can be simulated to compare with experimental data. Time-Dependent DFT (TD-DFT) is often used for UV-Vis spectra.

G cluster_computational Computational Workflow cluster_experimental Experimental Validation start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc xray X-ray Crystallography geom_opt->xray Comparison prop_calc Electronic Property Calculation freq_calc->prop_calc spec_sim Spectral Simulation prop_calc->spec_sim spectroscopy Spectroscopic Analysis (UV-Vis, NMR) spec_sim->spectroscopy Comparison synthesis Synthesis of Compound synthesis->spectroscopy synthesis->xray

Computational and Experimental Workflow
Synthesis

The synthesis of 6-azaindoles can be challenging compared to their indole counterparts due to the electron-deficient nature of the pyridine ring.[3] However, several methods have been developed, including electrophilic cyclization of 3-aminopyridines.[2]

G reagents 3-amino-4-methylpyridine + Electrophile (e.g., TFAA) cyclization [4+1] Cyclization reagents->cyclization product Substituted 6-azaindole cyclization->product

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of novel heterocyclic compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various biologically active molecules.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for analogous structures, such as halogenated indoles and azaindoles, to provide robust, representative analytical protocols.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a polar, relatively non-volatile compound like this compound, reversed-phase HPLC is the most suitable approach.

Experimental Protocol: Reversed-Phase HPLC

A typical reversed-phase HPLC method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is often preferred for optimal separation of the main compound from potential impurities.

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-22 min: 40% to 90% B

      • 22-25 min: 90% B

      • 25.1-28 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 280 nm.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity and potentially low volatility of this compound, derivatization may be necessary to improve its chromatographic behavior and thermal stability. Silylation is a common derivatization technique for compounds containing active hydrogens.

Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation and Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC and GC-MS methods for the analysis of compounds similar to this compound. Actual values would need to be determined through method validation.

ParameterHPLCGC-MS
Retention Time (t_R) Typically 5-15 minTypically 10-25 min (derivatized)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL (SIM mode)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL (SIM mode)
Linearity (R²) > 0.999> 0.995
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%90 - 110%

Method Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sample Preparation Generally simpler; dissolution and filtration.Can be more complex, often requiring derivatization.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis, DAD, Fluorescence, MS. Provides quantitative data.Mass Spectrometry. Provides structural information and high selectivity.
Sensitivity Good, can reach low µg/mL to ng/mL levels.Excellent, especially in Selected Ion Monitoring (SIM) mode, reaching pg/mL levels.
Confirmation of Identity Based on retention time and UV spectrum. MS detector provides definitive confirmation.Based on retention time and mass spectrum, which provides a molecular fingerprint.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and requires more specialized training.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical workflow and the decision-making process for selecting the appropriate technique, the following diagrams are provided.

HPLC_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample of This compound Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization For GC-MS HPLC_Injection Injection Dissolution->HPLC_Injection Direct Analysis GC_Injection Injection Derivatization->GC_Injection HPLC_Separation C18 Column Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV/DAD Detection HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram (Quantitative Data) HPLC_Detection->HPLC_Data GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data Mass Spectrum (Structural Info) MS_Detection->GCMS_Data

Caption: General analytical workflow for HPLC and GC-MS analysis.

Decision_Tree Start Analytical Goal? Quant Routine Quantification & Purity Check Start->Quant Struct Structural Confirmation & Impurity ID Start->Struct HPLC Choose HPLC Quant->HPLC Volatile Is Analyte Volatile/Thermally Stable? Struct->Volatile GCMS Choose GC-MS Volatile->GCMS Yes Derivatize Consider Derivatization Volatile->Derivatize No Derivatize->GCMS HPLC_MS Consider HPLC-MS Derivatize->HPLC_MS If derivatization is problematic

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1H-pyrrolo[2,3-c]pyridine core, a key scaffold in numerous pharmacologically active compounds, is of significant interest in medicinal chemistry. Palladium-catalyzed cross-coupling reactions of 4-bromo-1H-pyrrolo[2,3-c]pyridine offer a powerful and versatile strategy for the synthesis of novel derivatives. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, supported by representative experimental data from analogous heterocyclic systems.

Catalyst Efficiency Comparison

The selection of the appropriate catalyst system, including the palladium source, ligand, and base, is critical for achieving high yields and reaction efficiency. The following tables summarize the performance of common palladium catalysts in key cross-coupling reactions with substrates analogous to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For heteroaryl bromides, the choice of a suitable palladium catalyst and base is crucial for efficient coupling with boronic acids.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(dppf)dppfK₂CO₃DME/H₂O802HighEffective for coupling with N-Boc-2-pyrroleboronic acid.[1][2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95N/AModerate to GoodGenerally effective for a range of arylboronic acids.[3]
XPhosPdG2XPhosK₂CO₃EtOH/H₂O135 (µW)0.6767-89Microwave conditions can significantly reduce reaction times.[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001295Effective for electron-deficient aryl bromides.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃(±)-BINAPNaOBuᵗToluene80460Suitable for coupling with cyclic diamines.[5]
Pd(dba)₂tBuDavePhosN/AXylene9024HighEffective for amines lacking a β-hydrogen.[6]
P4 (precatalyst)L4 (ligand)LHMDSTHF50-8012-16Good to ExcellentBroad applicability for various amine types with bromopyrazoles.[7]
Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of conjugated systems.

Catalyst / PrecatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96Effective for a range of terminal alkynes with 2-amino-3-bromopyridines.[8]
PdCl₂(PPh₃)₂CuIEt₃NN/ARTN/AGoodA standard and widely used catalyst system.[9]
5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃N/ATHF-DMA8072 (batch)Low (batch)Heterogeneous catalyst, more effective in a flow-chemistry setup.[10]
Heck Reaction

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NMeCN10016Good to ExcellentA general protocol for intramolecular Heck reactions of tethered pyrroles.[11]
Pd-L1 (complex)N/ANa₂CO₃DMA50199.87Highly efficient for the coupling of 1-bromo-4-nitrobenzene and styrene.[12]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for the specific substrate and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOBuᵗ, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress.

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the residue by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the co-catalyst (CuI, 5 mol%) to a Schlenk tube.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2-3 equiv.), and the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) for the necessary time (typically 3 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base setup Combine Reagents & Catalyst in Schlenk Tube prep_reagents->setup prep_catalyst Prepare Catalyst System: Pd Source + Ligand prep_catalyst->setup prep_solvent Degas Solvent add_solvent Add Anhydrous Solvent prep_solvent->add_solvent inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->add_solvent add_partner Add Coupling Partner (if liquid) add_solvent->add_partner heat Heat & Stir add_partner->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction cool->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

References

Unlocking Therapeutic Potential: A Comparative Guide to Compounds Derived from 4-Bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 4-bromo-1H-pyrrolo[2,3-c]pyridine has emerged as a valuable starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo evaluation of compounds derived from this heterocyclic core, with a focus on their applications as Ataxia Telangiectasia Mutated and Rad3 Related (ATR) kinase inhibitors in oncology and as antiparasitic agents against Trypanosoma brucei. The information presented is based on findings from peer-reviewed scientific literature and patent filings.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various derivatives of this compound, highlighting their potency against their respective biological targets.

Table 1: In Vitro Potency of 4-Aminoazaindole Derivatives as Inhibitors of Trypanosoma brucei brucei

Compound IDStructureT.b. brucei pEC50MRC5 pTC50
1 Substituted 4-aminoazaindole7.4 ± 0.114.0 ± 0.05
2c Aromatic/Benzylic substitutionInactiveLow micromolar
3a Unsubstituted pyrazoleDecreased activityNot reported
3b Mono-substituted pyrazole6.0Not reported

pEC50 represents the negative logarithm of the half-maximal effective concentration. pTC50 represents the negative logarithm of the half-maximal toxic concentration against MRC5 cells, a measure of cytotoxicity.

Table 2: In Vitro Potency of 6-Azaindole Derivatives as ATR Kinase Inhibitors

Compound IDModification from Indole CoreATR pIC50Cellular Potency
Indole 5 (Reference)HighBaseline
6-Azaindole Isomeric substitutionMaintainedImproved
Benzimidazole 10 Isosteric replacementReducedNot specified
7-Azaindole 11 Isomeric substitutionMaintainedNot specified

pIC50 represents the negative logarithm of the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these compounds.

Inhibition of Trypanosoma brucei brucei
  • Assay Type : Whole-organism high-throughput screening.

  • Procedure : A kinase-focused screening collection was used to identify initial hits against T. brucei brucei. Compounds demonstrating a pEC50 greater than 6 and over 100-fold selectivity against human HepG2 cells were selected for further analysis. The rate of action was determined by measuring pEC50 at incubation times of less than 18 hours; compounds achieving a pEC50 >6 in this timeframe were classified as fast-acting.[1]

  • ADME Profiling : A selection of analogues underwent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing, which included assessments of aqueous solubility, human plasma protein binding, and clearance rates in human and rat liver microsomes.[1]

ATR Kinase Inhibition Assay
  • Assay Type : Biochemical kinase assay.

  • Procedure : The ability of compounds to inhibit ATR kinase activity was measured to determine IC50 values. The percentage of enzyme activity was calculated, and IC50 was defined as the concentration at which 50% of the enzyme activity is inhibited.[2]

  • Cellular Assays : The cellular potency of ATR inhibitors was assessed in tumor cell lines. These assays are designed to evaluate the ability of the compounds to sensitize cancer cells to DNA-damaging agents, a key mechanism of action for ATR inhibitors.[2]

  • CYP3A4 Inhibition Assay : To assess potential drug-drug interactions, compounds were evaluated for time-dependent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[3]

Mandatory Visualizations

The following diagrams illustrate key pathways and synthetic strategies related to the development of this compound derivatives.

ATR_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Pharmacological Intervention DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Cell Cycle Arrest Cell Cycle Arrest ATR Activation->Cell Cycle Arrest phosphorylates CHK1 DNA Repair DNA Repair ATR Activation->DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis ATR Inhibitor This compound derivatives ATR Inhibitor->ATR Activation Inhibition

Caption: ATR Signaling Pathway and Point of Inhibition.

Buchwald_Hartwig_Coupling Start This compound Process Buchwald-Hartwig Coupling (Pd catalyst, base) Start->Process Amine Substituted Amine (e.g., aminopyrazole) Amine->Process Product Substituted 4-amino-1H-pyrrolo[2,3-c]pyridine Process->Product

Caption: General Synthetic Scheme via Buchwald-Hartwig Coupling.

References

Structural analogs of 4-bromo-1H-pyrrolo[2,3-c]pyridine and their properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Analogs of 4-bromo-1H-pyrrolo[2,3-c]pyridine

The heterocyclic compound this compound serves as a crucial starting material and structural scaffold in the development of novel therapeutic agents.[1] Its unique arrangement of pyrrole and pyridine rings provides a versatile platform for chemical modification, leading to a wide array of structural analogs with diverse biological activities.[2] This guide offers a comparative analysis of key structural analogs, focusing on their properties, biological targets, and the experimental methodologies used for their evaluation.

Overview of Structural Analogs and Their Biological Activities

The core structure of pyrrolopyridine exists in several isomeric forms, with substitutions at various positions leading to compounds with distinct pharmacological profiles.[3][4] Modifications, particularly through palladium-catalyzed cross-coupling reactions, have enabled the synthesis of derivatives targeting a range of diseases, from cancers to inflammatory conditions.[1][5] This section compares prominent analogs based on the pyrrolopyridine scaffold.

1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prevalent scaffold in the design of kinase inhibitors.[6] Kinases are a class of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous cancers.[7][8] Analogs of this scaffold have shown significant inhibitory activity against several kinase families, most notably the Fibroblast Growth Factor Receptors (FGFRs).[6][9]

Abnormal activation of FGFR signaling pathways is a key driver in the progression of various tumors, making FGFRs an attractive target for cancer therapy.[9][10] Researchers have developed potent 1H-pyrrolo[2,3-b]pyridine derivatives that effectively inhibit these receptors.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analog (Compound 4h) [6][9]

Compound Target Kinase IC50 (nM)
4h FGFR1 7
FGFR2 9
FGFR3 25

| | FGFR4 | 712 |

Pyrrolo[2,3-d]pyrimidine Analogs as Multi-Targeted Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, a core component of ATP. This structural similarity makes it an excellent candidate for developing ATP-competitive kinase inhibitors.[11] Derivatives of this class have demonstrated potent, multi-targeted inhibitory activity against kinases crucial for cancer cell growth and survival, such as EGFR, Her2, VEGFR2, and CDK2.[12]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs [12]

Compound Target Kinase IC50 (nM)
5k EGFR 40
Her2 61
VEGFR2 204
CDK2 110

| Sunitinib (Reference) | VEGFR2 | 261 |

Other Pyrrolopyridine Analogs

Beyond kinase inhibition, various pyrrolopyridine isomers exhibit a broad spectrum of biological effects:

  • Pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic, sedative, antidiabetic, and antimicrobial properties.[3][4]

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[13]

Key Signaling Pathways

Understanding the mechanism of action of these compounds requires knowledge of the cellular signaling pathways they modulate. For the kinase inhibitors discussed, the FGFR signaling cascade is a primary target.

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate critical cellular processes like proliferation, survival, and migration.[6][9] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold block the initial autophosphorylation step, thereby shutting down these downstream signals.

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor->P1 MEK MEK RAS->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Migration ERK->CellPro Akt Akt PI3K->Akt Akt->CellPro

FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The evaluation and synthesis of these compounds rely on standardized and reproducible experimental methods. Below are detailed protocols for a common synthesis reaction and a key biological assay.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction used to create carbon-carbon bonds, frequently employed in the synthesis of pyrrolopyridine analogs.[14]

Materials:

  • This compound (or other brominated precursor) (1 equivalent)

  • Aryl boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

  • Base (e.g., K₂CO₃) (2 equivalents)

  • Solvent (e.g., 1,4-dioxane)

  • Microwave reactor or conventional heating setup

Procedure:

  • Reaction Setup: In a microwave vial, combine the brominated pyrrolopyridine, the aryl boronic acid/ester, palladium catalyst, and base.

  • Solvent Addition: Add the solvent to the vial.

  • Degassing: Seal the vial and degas the mixture by purging with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture in the microwave reactor or an oil bath at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes).

  • Work-up: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Suzuki_Workflow start Combine Reactants: - Pyrrolopyridine-Br - Boronic Acid - Pd Catalyst & Base step1 Add Solvent & Degas start->step1 step2 Heat Reaction (Microwave or Oil Bath) step1->step2 step3 Cool & Dilute (Work-up) step2->step3 step4 Purify (Column Chromatography) step3->step4 end Characterize Product (NMR, MS) step4->end

General Workflow for Suzuki-Miyaura Coupling.
Biological Assay Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method used to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a common method for determining the IC50 value of a compound.[14]

Materials:

  • Purified recombinant kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Add 1 µL of the serially diluted test compound or a vehicle control (e.g., DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a coupled luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.[14]

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Dispense Diluted Test Compound B Add Kinase/Substrate Mix A->B C Add ATP to Initiate B->C D Incubate (60-120 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent (Generate Signal) F->G H Incubate (30 min) G->H I Measure Luminescence H->I J Calculate % Inhibition & Determine IC50 I->J

Workflow for an In Vitro Kinase Inhibition Assay.

References

A Comparative Benchmarking Guide to the Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for obtaining 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the development of novel therapeutics. The performance of a prominent synthesis route is benchmarked against established and potential alternative methods, with a focus on yield, reaction conditions, and scalability. Detailed experimental protocols and analytical data are presented to support an objective evaluation.

Introduction

This compound, also known as 4-bromo-6-azaindole, is a crucial heterocyclic building block in medicinal chemistry. Its structure is a common scaffold in a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide aims to provide a clear comparison of different synthetic approaches to facilitate the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different methods of synthesizing this compound.

MethodStarting MaterialKey ReagentsReaction Time (h)Yield (%)Purity (HPLC)
Method 1: N-Oxidation Route 1H-pyrrolo[2,3-c]pyridine (7-Azaindole)m-CPBA, POBr₃~8-12~60-70>98%
Method 2: Direct Bromination 1H-pyrrolo[2,3-c]pyridine (7-Azaindole)N-Bromosuccinimide (NBS)~2-4VariableModerate
Method 3: Sandmeyer Reaction 4-amino-1H-pyrrolo[2,3-c]pyridineNaNO₂, HBr, CuBr~3-5ModerateGood

Experimental Protocols

Method 1: N-Oxidation Route

This two-step method involves the initial N-oxidation of 7-azaindole followed by bromination.

Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine N-oxide

In a round-bottom flask, 1H-pyrrolo[2,3-c]pyridine (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform. meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-oxide.

Step 2: Bromination of 1H-pyrrolo[2,3-c]pyridine N-oxide

The crude 1H-pyrrolo[2,3-c]pyridine N-oxide (1 equivalent) is dissolved in phosphorus oxybromide (POBr₃, 3-5 equivalents) at 0 °C. The mixture is then heated to 80-90 °C and stirred for several hours. After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a strong base (e.g., NaOH or K₂CO₃). The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Method 2: Direct Bromination

This method attempts the direct bromination of the 7-azaindole ring system.

To a solution of 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile, N-Bromosuccinimide (NBS, 1.1 equivalents) is added at room temperature. The reaction is stirred for 2-4 hours and monitored by TLC. After completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product often requires purification by column chromatography to separate the desired product from isomeric byproducts and unreacted starting material.

Method 3: Sandmeyer Reaction

This classical method involves the diazotization of an amino group followed by displacement with a bromide ion.

Step 1: Synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine

The synthesis of the starting material, 4-amino-7-azaindole, typically involves a multi-step sequence, often starting from a protected 7-azaindole derivative that undergoes nitration followed by reduction.

Step 2: Diazotization and Bromination

4-amino-1H-pyrrolo[2,3-c]pyridine (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr at 60-70 °C. The reaction mixture is stirred until the evolution of nitrogen gas ceases. After cooling, the mixture is neutralized, and the product is extracted, dried, and purified.

Benchmarking and Comparison

Yield and Purity: The N-Oxidation Route consistently provides the highest reported yields (60-70%) and excellent purity (>98% by HPLC) after a straightforward workup. This makes it a reliable and efficient method for producing high-quality material. Direct Bromination is a simpler and shorter procedure, but it often leads to a mixture of regioisomers, resulting in lower isolated yields of the desired 4-bromo isomer and requiring chromatographic purification. The Sandmeyer Reaction can provide good purity, but the overall yield is often moderate and is dependent on the efficient synthesis of the 4-amino precursor, which can be a multi-step process itself.

Scalability and Robustness: The N-Oxidation Route is generally considered scalable and robust, making it suitable for larger-scale production. The reagents are commercially available, and the reaction conditions are well-defined. Direct Bromination can be challenging to scale up due to the potential for poor regioselectivity and the need for extensive purification. The Sandmeyer Reaction involves the handling of potentially unstable diazonium salts, which requires careful temperature control and can be a safety concern on a larger scale.

Cost-Effectiveness: The cost-effectiveness of each method depends on the price of the starting materials and reagents. While the N-Oxidation Route involves an extra step, the high yield and purity can make it more cost-effective in the long run by reducing purification costs and material loss. Direct Bromination might appear cheaper due to fewer steps, but the lower yield and purification challenges can offset this advantage. The Sandmeyer Reaction's cost is heavily influenced by the synthesis of the amino precursor.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: N-Oxidation Route cluster_1 Method 2: Direct Bromination cluster_2 Method 3: Sandmeyer Reaction A1 1H-pyrrolo[2,3-c]pyridine A2 1H-pyrrolo[2,3-c]pyridine N-oxide A1->A2 m-CPBA A3 This compound A2->A3 POBr3 B1 1H-pyrrolo[2,3-c]pyridine B2 This compound + isomers B1->B2 NBS C1 4-amino-1H-pyrrolo[2,3-c]pyridine C2 Diazonium Salt C1->C2 NaNO2, HBr C3 This compound C2->C3 CuBr

Caption: Synthetic pathways for this compound.

Conclusion

Based on the comparative data, the N-Oxidation Route emerges as the most advantageous method for the synthesis of this compound in a research and development setting where high purity and reliable yields are paramount. While direct bromination offers a more concise route, it suffers from poor regioselectivity. The Sandmeyer reaction, although a classic method, is hampered by the need for a multi-step synthesis of the starting material and potential safety concerns. For process development and scale-up, the robustness and high yield of the N-oxidation approach make it the preferred choice for the efficient production of this valuable building block. Further optimization of the direct bromination method to improve regioselectivity could, however, present a more atom-economical alternative in the future.

Safety Operating Guide

Proper Disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical due to the compound's potential health hazards.

Hazard Profile and Safety Precautions

This compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4] Before handling, it is essential to review the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[5] The following protocol outlines the general steps for its safe disposal.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."

    • Never mix this compound with non-halogenated or other incompatible waste streams.

  • Container Management:

    • The waste container must be in good condition, compatible with the chemical, and kept securely closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6]

  • Waste Collection:

    • For residual amounts of the solid compound, carefully sweep or vacuum the material into the designated waste container to avoid dust formation.[3][7]

    • If dealing with solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbed material into the waste container.[6]

    • Rinse any contaminated labware with a suitable solvent (e.g., acetone, ethanol). The resulting rinseate is also considered hazardous waste and must be collected in the same "Halogenated Organic Waste" container.

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the waste contractor with a complete and accurate description of the waste, including its chemical name and any other components present.

    • The final disposal will be conducted at an approved waste disposal plant.[4][5]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[7] For small spills, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[8] For larger spills, or if you are not trained to handle them, contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Identify & Segregate Waste (Halogenated Organic) B Step 2: Use Designated & Labeled Container A->B C Step 3: Collect Waste Material (Solid or Absorbed Liquid) B->C E Step 5: Store Container Securely C->E D Step 4: Collect Contaminated Labware Rinseate D->E F Step 6: Contact EHS or Licensed Contractor E->F G Step 7: Arrange for Professional Disposal F->G

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety Information

This document provides crucial safety and logistical information for the handling and disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridine. This compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation. Strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.

Hazard Identification and Classification

This compound presents several health hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, Oral (Category 3)H301Toxic if swallowedGHS06 (Skull and Crossbones)
Skin Corrosion/Irritation (Category 2)H315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 1)H318Causes serious eye damageGHS08 (Corrosion)
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335May cause respiratory irritationGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

The following personal protective equipment is the minimum requirement for any personnel handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[2]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

Experimental Workflow for Handling this compound

prep Preparation don_ppe Don PPE prep->don_ppe Ensure engineering controls are active weigh Weighing don_ppe->weigh Verify PPE integrity transfer Transfer to Reaction Vessel weigh->transfer In fume hood reaction Conduct Reaction transfer->reaction Use appropriate glassware decon Decontamination reaction->decon After reaction completion dispose Waste Disposal decon->dispose Segregate waste undon_ppe Doff PPE dispose->undon_ppe Secure waste containers

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Designate a specific area within the fume hood for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment:

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

    • Use a spatula for transfers to minimize the generation of dust.

    • Keep the container of this compound closed when not in use.

  • Decontamination:

    • Wipe down the designated handling area and any equipment used with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Emergency Procedures

Spill Management:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for large chemical spills.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials (e.g., used gloves, absorbent materials, weighing paper) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup of the hazardous waste by the institution's environmental health and safety department or a licensed chemical waste disposal company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.